molecular formula C23H18ClF2N3O2S B609846 Pat-505 CAS No. 1782070-22-7

Pat-505

Numéro de catalogue: B609846
Numéro CAS: 1782070-22-7
Poids moléculaire: 473.9 g/mol
Clé InChI: BQMMCRXYIIKAOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PAT-505 is a potent, selective, and orally available noncompetitive inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. With IC₅₀ values of 2 nM in Hep3B cells, 9.7 nM in human blood, and 62 nM in mouse plasma, this compound effectively suppresses ATX lysoPLD activity, thereby reducing the production of the bioactive lipid LPA. The ATX-LPA axis is critically involved in pathological processes such as inflammation and fibrosis. In preclinical research, this compound has demonstrated significant efficacy in mouse models of liver disease, particularly in nonalcoholic steatohepatitis (NASH), where therapeutic administration robustly reduced liver fibrosis scores and other markers of fibrosis. This makes this compound a valuable pharmacological tool for investigating the role of Autotaxin in fibrotic diseases and exploring potential therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF2N3O2S/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31/h3-5,8-12H,2,6-7H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMMCRXYIIKAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782070-22-7
Record name PAT-505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782070227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAT-505
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T7TDA5QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pat-505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pat-505 is a potent and selective, noncompetitive inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] By inhibiting the enzymatic activity of ATX, this compound effectively reduces the levels of LPA, a bioactive lipid mediator implicated in a variety of pathological processes, most notably fibrosis.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and its pharmacological profile, supported by experimental data and methodologies.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[3] Its principal function is the hydrolysis of lysophosphatidylcholine (LPC) to generate lysophosphatidic acid (LPA).[3] LPA, in turn, exerts its biological effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA1-6.[3] The activation of these receptors triggers a cascade of downstream signaling events that regulate crucial cellular processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of the ATX-LPA signaling axis has been strongly associated with the pathogenesis of various diseases, particularly fibrotic conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2]

This compound: A Noncompetitive Inhibitor of Autotaxin

This compound is a small molecule inhibitor designed to specifically target and neutralize the enzymatic activity of autotaxin.

Binding Mode and Molecular Interactions

Crystallographic studies have revealed that this compound binds to a hydrophobic pocket within the catalytic domain of autotaxin, distinct from the active site where LPC binds.[3][4] This allosteric binding induces a conformational change in the enzyme, thereby preventing the efficient hydrolysis of LPC to LPA. The binding of this compound is characterized by interactions with several key amino acid residues within this pocket, including Lys248, Phe249, His251, Trp254, Trp260, and Phe274.[3][4] This noncompetitive mode of inhibition is a key feature of this compound, as it does not directly compete with the endogenous substrate, LPC.

Quantitative Inhibition of Autotaxin Activity

The inhibitory potency of this compound has been quantified across various in vitro and ex vivo systems. The following table summarizes the key inhibitory concentration (IC50) values reported for this compound.

System IC50 (nM) Reference
Hep3B cells2[3]
Human Blood9.7[3]
Mouse Plasma62[3]

Impact on the ATX-LPA Signaling Pathway

The primary mechanism of action of this compound is the disruption of the ATX-LPA signaling axis. By inhibiting autotaxin, this compound leads to a significant reduction in the production of LPA. This, in turn, attenuates the activation of LPA receptors and the subsequent downstream signaling cascades.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis Pat505 This compound Pat505->ATX Inhibition LPAR LPA Receptors (LPA1-6) LPA->LPAR Activation Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) LPAR->Downstream Fibrosis Pro-fibrotic Gene Expression Downstream->Fibrosis

Figure 1: this compound inhibits the ATX-LPA signaling pathway.

Preclinical Efficacy in Fibrosis Models

The anti-fibrotic potential of this compound has been evaluated in preclinical animal models of NASH.

Stelic Mouse Animal Model (STAM) of NASH

In the STAM model, which mimics the progression of human NASH, therapeutic administration of this compound resulted in a significant improvement in liver fibrosis.[1][2]

Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH

In a choline-deficient, high-fat diet-induced model of NASH, this compound treatment robustly reduced liver fibrosis without significantly affecting steatosis, hepatocellular ballooning, or inflammation.[1][2]

The following table summarizes the key preclinical efficacy data for this compound.

Animal Model Key Findings Reference
Stelic Mouse Animal Model (STAM) of NASHSignificant improvement in liver fibrosis[1][2]
Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASHRobust reduction in liver fibrosis[1][2]

Pharmacokinetics and Pharmacodynamics

Preclinical studies have provided initial insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

Parameter Value/Observation Species Reference
Route of Administration OralMouse[5]
Plasma Concentration Dose-dependentMouse, Rat[5]
Inhibition of ATX Activity Significant inhibition in plasma and liver tissue after oral administrationMouse[1][2]

Experimental Protocols

Autotaxin Activity Assays

This assay utilizes a synthetic fluorogenic substrate, FS-3, which is an LPC analog.

  • Principle: In its intact form, the fluorescence of FS-3 is quenched. Upon cleavage by autotaxin, the fluorophore is released, leading to a measurable increase in fluorescence.[6][7]

  • Protocol Outline:

    • Recombinant autotaxin is incubated with the test compound (e.g., this compound) in a 96-well plate.

    • The FS-3 substrate is added to initiate the reaction.

    • Fluorescence is measured kinetically over time using a fluorescence plate reader (excitation at 485 nm and emission at 528 nm).[7]

    • The rate of increase in fluorescence is proportional to the autotaxin activity.

This assay measures the amount of choline produced from the hydrolysis of LPC.

  • Principle: The choline released is subsequently oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal.[8][9]

  • Protocol Outline:

    • Autotaxin is incubated with LPC and the test compound.

    • A reaction mixture containing choline oxidase, HRP, and a suitable substrate is added.

    • The plate is incubated, and the resulting fluorescence or absorbance is measured.

    • The signal is proportional to the amount of choline produced, and thus to the autotaxin activity.

Assay_Workflow cluster_fluorescent Fluorescent Substrate Assay cluster_choline Choline Release Assay F_Start Incubate ATX + this compound F_Add Add FS-3 Substrate F_Start->F_Add F_Measure Measure Fluorescence (kinetic) F_Add->F_Measure C_Start Incubate ATX + LPC + this compound C_Add Add Choline Oxidase/HRP/Substrate C_Start->C_Add C_Measure Measure Signal (endpoint) C_Add->C_Measure

References

PAT-505: An In-Depth Technical Guide to a Novel Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PAT-505 is a potent, selective, and noncompetitive small-molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] LPA is a bioactive signaling lipid implicated in a multitude of physiological and pathological processes, including fibrosis.[1] Preclinical studies have demonstrated the anti-fibrotic efficacy of this compound in established mouse models of liver fibrosis, positioning it as a promising therapeutic candidate for diseases such as Nonalcoholic Steatohepatitis (NASH).[1][3] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Introduction to Autotaxin and the ATX-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA exerts its biological effects by binding to a family of G protein-coupled receptors (LPA receptors 1-6), which in turn activate various downstream signaling pathways. These pathways, including the Rho/ROCK, PI3K/Akt, and MAPK cascades, are integral to cellular processes such as proliferation, migration, and survival.[4][5][6] Dysregulation of the ATX-LPA signaling axis has been linked to the pathogenesis of numerous diseases, with a particularly strong association with the progression of fibrosis in various organs, including the liver.[1][7]

This compound: A Potent and Selective Autotaxin Inhibitor

This compound is a novel small-molecule inhibitor of autotaxin.[1] It has been characterized as a potent, selective, and noncompetitive inhibitor of ATX, demonstrating significant efficacy in preclinical models of liver fibrosis.[1][3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against autotaxin has been quantified in various in vitro systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

Assay SystemIC50 ValueReference
Hep3B cells2 nM[2]
Human Blood9.7 nM[2]
Mouse Plasma62 nM[2]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of autotaxin. As a noncompetitive inhibitor, this compound binds to a site on the ATX enzyme that is distinct from the active site where LPC binds. This binding event induces a conformational change in the enzyme, thereby reducing its catalytic efficiency in converting LPC to LPA. By lowering the levels of LPA, this compound effectively dampens the downstream signaling cascades that contribute to the fibrotic process.

The ATX-LPA Signaling Pathway in Liver Fibrosis

The following diagram illustrates the central role of autotaxin in the synthesis of LPA and the subsequent activation of signaling pathways in hepatic stellate cells, which are the primary collagen-producing cells in the liver and key drivers of liver fibrosis.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatic Stellate Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA catalysis PAT505 This compound PAT505->ATX inhibition LPAR LPA Receptor (LPAR) LPA->LPAR binding G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein activation Rho_ROCK Rho/ROCK Pathway G_protein->Rho_ROCK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Fibrosis Fibrosis (Collagen Production, Proliferation, Migration) Rho_ROCK->Fibrosis PI3K_Akt->Fibrosis MAPK->Fibrosis

Caption: this compound inhibits the ATX-mediated conversion of LPC to LPA, thereby blocking downstream pro-fibrotic signaling.

Preclinical Efficacy of this compound in Liver Fibrosis Models

The anti-fibrotic potential of this compound has been evaluated in well-established mouse models of Nonalcoholic Steatohepatitis (NASH).

Experimental Protocols

4.1.1. In Vitro Autotaxin Inhibition Assay (Amplex Red Assay)

A fluorometric assay utilizing the Amplex Red reagent is a common method for measuring autotaxin's lysophospholipase D activity. The principle of this enzyme-coupled assay is as follows:

  • LPC Hydrolysis: Autotaxin hydrolyzes the substrate, lysophosphatidylcholine (LPC), to produce LPA and choline.

  • Choline Oxidation: Choline oxidase then oxidizes choline, generating betaine and hydrogen peroxide (H₂O₂).

  • Fluorogenic Reaction: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex Red reagent to produce the highly fluorescent product, resorufin.

  • Detection: The fluorescence of resorufin is measured at an excitation wavelength of approximately 530-560 nm and an emission wavelength of approximately 590 nm. The rate of fluorescence increase is directly proportional to the ATX activity.

To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound, and the IC50 value is calculated from the resulting dose-response curve.

4.1.2. In Vivo Mouse Models of Nonalcoholic Steatohepatitis (NASH)

  • Stelic Mouse Animal Model (STAM™): This model involves a single subcutaneous injection of streptozotocin in 2-day-old male C57BL/6J mice, followed by feeding a high-fat diet from 4 weeks of age. This regimen induces a progression from simple steatosis to NASH and fibrosis. In studies involving this compound, the compound was administered orally during the fibrotic stage of the disease.[1]

  • Choline-Deficient, High-Fat Diet (CDAHFD) Model: In this model, mice are fed a diet deficient in choline and supplemented with high levels of fat. This diet rapidly induces the key features of NASH, including steatosis, inflammation, and fibrosis. For the evaluation of this compound, the inhibitor was administered orally once daily for a specified duration during the established disease phase.[2]

Pharmacodynamic Endpoints

The efficacy of this compound in these preclinical models was assessed through various pharmacodynamic endpoints, including:

  • Histological Analysis of Liver Fibrosis: Liver sections are stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition, a hallmark of fibrosis.

  • Hydroxyproline Assay: The total collagen content in the liver is biochemically quantified by measuring the amount of the amino acid hydroxyproline, which is a major component of collagen.

  • Gene Expression Analysis: The expression levels of pro-fibrotic genes, such as alpha-smooth muscle actin (α-SMA) and collagen type I (Col1a1), are measured by quantitative real-time PCR (qRT-PCR).

Summary of Preclinical Findings

In both the STAM and CDAHFD models of NASH, oral administration of this compound resulted in a significant reduction in liver fibrosis.[1][3] These findings demonstrate that inhibition of autotaxin by this compound has a direct anti-fibrotic effect in the liver.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that this compound is orally bioavailable.[1] Further detailed pharmacokinetic parameters from these studies are essential for guiding dose selection and predicting human pharmacokinetics.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. The compound is currently listed with a pending research and development status.[8]

Conclusion

This compound is a potent and selective noncompetitive inhibitor of autotaxin with demonstrated anti-fibrotic efficacy in preclinical models of liver disease. Its mechanism of action, centered on the inhibition of the pro-fibrotic ATX-LPA signaling axis, provides a strong rationale for its further development as a therapeutic agent for fibrotic diseases such as NASH. Future studies, including comprehensive pharmacokinetic and toxicology assessments, will be crucial in advancing this compound towards clinical evaluation.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo evaluation of this compound.

In Vitro Autotaxin Inhibition Assay Workflow

in_vitro_workflow start Start prepare_reagents Prepare Reagents (ATX, LPC, Amplex Red, HRP, Choline Oxidase) start->prepare_reagents prepare_pat505 Prepare this compound Dilutions start->prepare_pat505 assay_setup Set up Assay Plate (Reagents + this compound/Vehicle) prepare_reagents->assay_setup prepare_pat505->assay_setup incubation Incubate at 37°C assay_setup->incubation read_fluorescence Read Fluorescence (Ex/Em ~540/590 nm) incubation->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound on autotaxin.

In Vivo Liver Fibrosis Model Workflow

in_vivo_workflow start Start induce_nash Induce NASH in Mice (e.g., CDAHFD) start->induce_nash randomize Randomize Mice into Treatment Groups induce_nash->randomize treat Oral Administration of This compound or Vehicle randomize->treat monitor Monitor Animal Health and Body Weight treat->monitor euthanize Euthanize and Collect Tissues monitor->euthanize pd_analysis Pharmacodynamic Analysis (Histology, Hydroxyproline, qPCR) euthanize->pd_analysis end End pd_analysis->end

Caption: General workflow for evaluating the anti-fibrotic efficacy of this compound in a mouse model of NASH.

References

Pat-505 and its Effects on Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pat-505 is a potent, selective, and orally bioavailable non-competitive inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a key driver of pro-fibrotic and pro-inflammatory cellular responses. While preclinical studies have robustly demonstrated the anti-fibrotic efficacy of this compound, particularly in models of non-alcoholic steatohepatitis (NASH), its direct effects on inflammation appear to be more nuanced and context-dependent. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on inflammation, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.

Introduction: The Autotaxin-LPA Signaling Axis in Inflammation

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1]. LPA is a bioactive signaling lipid that exerts its pleiotropic effects through at least six G protein-coupled receptors (LPARs 1-6)[1].

The ATX-LPA signaling pathway is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. Dysregulation of this axis has been linked to the pathogenesis of numerous chronic inflammatory and fibrotic diseases[1]. In the context of inflammation, LPA can act as a potent chemoattractant for various immune cells, including monocytes and neutrophils, promoting their recruitment to sites of tissue injury[2]. Furthermore, LPA signaling can stimulate the production of pro-inflammatory cytokines and chemokines, thereby amplifying the inflammatory cascade.

This compound emerges as a therapeutic candidate that targets the apex of this signaling cascade by directly inhibiting ATX activity. Its high potency and selectivity offer a promising strategy for mitigating the downstream pathological consequences of excessive LPA production.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that binds to autotaxin in a non-competitive manner. Co-crystal structure analysis reveals that this compound interacts with key amino acid residues within the active site of ATX, including Lys248, Phe249, His251, Trp254, Trp260, and Phe274[1]. This binding obstructs the catalytic activity of ATX, thereby preventing the conversion of LPC to LPA. By reducing the bioavailability of LPA, this compound effectively dampens the activation of LPARs and the subsequent downstream signaling events that drive inflammation and fibrosis.

Preclinical Evidence of this compound's Effects on Inflammation

The primary focus of preclinical research on this compound has been its efficacy in mitigating liver fibrosis in models of NASH. While the anti-fibrotic effects are consistently reported as robust, the direct anti-inflammatory effects are less pronounced and appear to be model-dependent.

Data Presentation

The following table summarizes the key preclinical findings on the effects of this compound on inflammation in murine models of NASH. Due to the limited availability of specific quantitative data in the public domain, the findings are presented qualitatively as reported in the source literature.

Preclinical Model This compound Dosage Observed Effects on Inflammation Key Findings on Fibrosis Reference
Stelic Mouse Animal Model (STAM) of NASHNot specified in abstractMinor improvements in hepatocellular ballooning and hepatic inflammation.Small but significant improvement in fibrosis.Bain G, et al. J Pharmacol Exp Ther. 2017
Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASHNot specified in abstractNo significant effect on steatosis, hepatocellular ballooning, or inflammation.Robustly reduced liver fibrosis.Bain G, et al. J Pharmacol Exp Ther. 2017

Experimental Protocols

Detailed methodologies for the key experimental models cited are crucial for the interpretation and replication of findings.

Stelic Mouse Animal Model (STAM) of NASH

This model is recognized for recapitulating the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma.

  • Animal Strain: Male C57BL/6J mice.

  • Induction:

    • A single intraperitoneal injection of streptozotocin (200 µ g/mouse ) is administered to 2-day-old male pups to induce a diabetic state.

    • From 4 weeks of age, the mice are fed a high-fat diet (HFD) ad libitum.

  • Study Duration: The development of NASH and fibrosis is typically observed from 8 to 12 weeks of HFD feeding.

  • This compound Administration: this compound is administered orally, typically as a daily gavage. The vehicle control is usually a solution of 0.5% methylcellulose.

  • Endpoints for Inflammation Assessment:

    • Histopathological analysis of liver sections stained with Hematoxylin and Eosin (H&E) to assess lobular inflammation and hepatocellular ballooning.

    • Immunohistochemistry for inflammatory cell markers (e.g., F4/80 for macrophages).

    • Gene expression analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in liver tissue via qRT-PCR.

Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH

This is a widely used dietary model to induce NASH and fibrosis.

  • Animal Strain: Male C57BL/6J mice are commonly used.

  • Induction:

    • Mice are fed a specially formulated diet that is deficient in choline and contains a high percentage of fat (typically 40-60% kcal from fat).

    • The diet is provided ad libitum.

  • Study Duration: Significant steatohepatitis and fibrosis typically develop within 6-12 weeks.

  • This compound Administration: Oral gavage of this compound, with a vehicle control group.

  • Endpoints for Inflammation Assessment:

    • H&E staining of liver tissue for the evaluation of inflammatory cell infiltration and hepatocellular injury.

    • Measurement of plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

    • Quantification of hepatic gene expression of inflammatory mediators.

Signaling Pathways and Experimental Workflows

The Autotaxin-LPA Signaling Pathway in Inflammation

The following diagram illustrates the central role of ATX in producing LPA and the subsequent activation of intracellular signaling cascades that lead to an inflammatory response. This compound acts by inhibiting the first step in this pathway.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion LPAR LPA Receptors (LPARs) G-Protein Coupled LPA->LPAR Binds & Activates Pat505 This compound Pat505->ATX Inhibits G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activates Downstream Downstream Signaling (PLC, PI3K, RhoA) G_protein->Downstream Transcription Transcription Factors (NF-κB, AP-1) Downstream->Transcription Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) Transcription->Inflammation

Caption: The Autotaxin-LPA Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound in NASH Models

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a diet-induced mouse model of NASH.

Experimental_Workflow start Start: Select Mouse Strain (e.g., C57BL/6J) induction Induce NASH (e.g., STAM or CDAHFD) start->induction grouping Randomize into Treatment Groups induction->grouping treatment_pat505 Treatment Group: Oral Gavage of this compound grouping->treatment_pat505 treatment_vehicle Vehicle Control Group: Oral Gavage of Vehicle grouping->treatment_vehicle duration Treatment Period (e.g., 6-8 weeks) treatment_pat505->duration treatment_vehicle->duration endpoints Endpoint Analysis duration->endpoints histo Histopathology (H&E, Sirius Red) endpoints->histo biochem Biochemistry (Plasma ALT/AST) endpoints->biochem gene_exp Gene Expression (qRT-PCR for inflammatory and fibrotic markers) endpoints->gene_exp data Data Analysis & Interpretation histo->data biochem->data gene_exp->data

Caption: A generalized experimental workflow for evaluating this compound in NASH models.

Discussion and Future Directions

The available preclinical data suggest that this compound is a highly effective anti-fibrotic agent in models of NASH. Its impact on hepatic inflammation, however, appears to be less direct and may be a secondary consequence of the reduction in fibrosis and overall liver injury, rather than a primary, potent anti-inflammatory effect. The discrepancy in inflammatory outcomes between the STAM and CDAHFD models highlights the importance of the specific pathological context in determining the therapeutic effects of ATX inhibition.

For drug development professionals, these findings suggest that while this compound holds significant promise for the treatment of fibrotic diseases, its utility as a standalone anti-inflammatory agent may be limited. Combination therapies that pair this compound with a dedicated anti-inflammatory compound could offer a more comprehensive treatment strategy for complex diseases like NASH, which are characterized by both fibrosis and inflammation.

Future research should aim to elucidate the precise molecular mechanisms by which ATX inhibition modulates inflammatory responses in different tissues and disease states. Studies employing more detailed immunological profiling, including single-cell RNA sequencing of immune cell populations within the liver, could provide a more granular understanding of how this compound affects specific inflammatory cell types and signaling pathways. Furthermore, the investigation of this compound in other chronic inflammatory disease models beyond liver fibrosis is warranted to fully explore its therapeutic potential.

Conclusion

This compound is a potent inhibitor of the pro-fibrotic and pro-inflammatory ATX-LPA signaling pathway. Preclinical studies in NASH models have consistently demonstrated its strong anti-fibrotic efficacy. The direct anti-inflammatory effects of this compound are more modest and appear to be context-dependent. This technical guide provides a summary of the current knowledge, highlighting the mechanism of action, preclinical findings, and experimental methodologies related to this compound and its effects on inflammation. Further research is necessary to fully delineate its anti-inflammatory potential and to guide its clinical development for fibrotic and inflammatory diseases.

References

An In-depth Technical Guide to the Chemical Structure and Activity of Pat-505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pat-505, a potent and selective inhibitor of autotaxin. The information is compiled for professionals in drug development and research, focusing on the compound's chemical properties, mechanism of action, inhibitory activity, and the experimental frameworks used for its characterization.

Core Chemical and Physical Properties

This compound is a novel, small-molecule inhibitor with a complex heterocyclic structure. It is characterized as a potent, selective, and non-competitive inhibitor of autotaxin (ATX).[1][2][3] The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name 3-((6-chloro-2-cyclopropyl-1-(1-ethyl-1H-pyrazol-4-yl)-7-fluoro-1H-indol-3-yl)thio)-2-fluorobenzoic acid[4]
Molecular Formula C₂₃H₁₈ClF₂N₃O₂S[5]
Molecular Weight 473.92 g/mol [5]
CAS Number 1782070-22-7 (Free acid); 1782070-85-2 (Sodium salt)[3][6]
Inhibition Type Non-competitive[1][2][3]
Target Autotaxin (ATX) / Ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2)[6]

Mechanism of Action: The ATX-LPA Signaling Pathway

This compound exerts its therapeutic effect by targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis. This pathway is crucial in various physiological and pathological processes, including inflammation, cancer progression, and fibrosis.[7][8]

Autotaxin is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary function is to hydrolyze lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][7][8][9] LPA then binds to a family of at least six G-protein coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events. These pathways include the activation of Ras-MAPK, PI3K-Akt, and RhoA, which collectively regulate cell proliferation, survival, migration, and cytoskeletal remodeling.[1][8]

By non-competitively inhibiting ATX, this compound prevents the conversion of LPC to LPA, thereby reducing the levels of this signaling lipid and attenuating its downstream pathological effects, particularly the pro-fibrotic responses in liver tissue.[2]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) (GPCR) LPA->LPAR Binding & Activation Pat505 This compound Pat505->ATX Inhibition G_Protein G-Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Protein Downstream Downstream Effectors (PLC, Ras/MAPK, RhoA, PI3K/Akt) G_Protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival, Fibrosis) Downstream->Response InVivo_Workflow start Start: C57BL/6 Mice (5 wks) acclimate Acclimation (1 week, Normal Chow) start->acclimate diet Induction: CDAHFD Diet (5 weeks) acclimate->diet screen Pre-screening (4 weeks, Serum Bilirubin) diet->screen Check randomize Randomization (n=7-10 per group) screen->randomize treat Treatment (Weeks 5-12) - Vehicle (0.5% MC) - this compound (3-30 mg/kg/day, p.o.) randomize->treat endpoint Endpoint Analysis (Week 12, Histology, IHC) treat->endpoint end End endpoint->end

References

Pat-505: A Technical Guide for Nonalcoholic Steatohepatitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is complex and multifactorial, with liver fibrosis being the strongest predictor of adverse clinical outcomes. One of the key pathways implicated in the progression of liver fibrosis is the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis. Pat-505 is a potent and selective small-molecule inhibitor of autotaxin, which has been investigated as a potential therapeutic agent for fibrotic diseases, including NASH. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the available preclinical data in the context of NASH research.

Mechanism of Action

This compound is a selective, noncompetitive inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA is a bioactive signaling phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (LPAR1-6).[2] In the liver, the ATX-LPA signaling axis is implicated in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition and fibrosis.[3] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating the downstream signaling cascades that lead to HSC activation, proliferation, and collagen synthesis.[1][4]

Signaling Pathway

The signaling pathway below illustrates the mechanism of action of this compound in the context of liver fibrosis.

cluster_extracellular Extracellular Space cluster_hsc Hepatic Stellate Cell (HSC) LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) LPA->LPAR Binds & Activates Pat505 This compound Pat505->ATX Inhibits Gprotein G Proteins (Gαq/11, Gα12/13, Gαi) LPAR->Gprotein Activates RhoA RhoA Activation Gprotein->RhoA PLC PLC Gprotein->PLC PI3K PI3K/Akt Pathway Gprotein->PI3K MAPK MAPK/ERK Pathway Gprotein->MAPK ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton Reorganization ROCK->Actin ActivatedHSC Activated HSC (Myofibroblast) Actin->ActivatedHSC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Ca->ActivatedHSC Proliferation Proliferation & Migration PI3K->Proliferation MAPK->Proliferation Proliferation->ActivatedHSC Fibrogenesis Fibrogenesis (↑ Collagen, α-SMA) QuiescentHSC Quiescent HSC QuiescentHSC->ActivatedHSC Activation ActivatedHSC->Fibrogenesis Leads to

Caption: this compound inhibits ATX, blocking LPA-mediated activation of HSCs and subsequent fibrogenesis.

Preclinical Studies in NASH Models

This compound has been evaluated in preclinical mouse models of NASH, demonstrating its anti-fibrotic potential.[1][5]

Stelic Mouse Animal Model (SMA) of NASH

Experimental Protocol:

  • Model: Male C57BL/6J mice were fed a high-fat diet for 8 weeks, followed by weekly intraperitoneal injections of a v-Src sarcoma virus-derived vector to induce steatohepatitis.

  • Treatment: From week 8, mice received daily oral gavage of this compound (30 mg/kg) or vehicle for 6 weeks.

  • Assessments: Liver tissue was collected for histological analysis of fibrosis (Sirius Red staining), steatosis, inflammation, and ballooning. Quantitative morphometric analysis was performed to determine the percentage of Sirius Red-positive area.

Results:

ParameterVehicleThis compound (30 mg/kg)% Changep-value
Fibrosis Score 3.1 ± 0.22.5 ± 0.2-19.4%<0.05
Sirius Red Positive Area (%) 4.2 ± 0.43.1 ± 0.3-26.2%<0.05
Steatosis Score 2.8 ± 0.12.6 ± 0.2-7.1%NS
Inflammation Score 2.5 ± 0.22.2 ± 0.2-12.0%NS
Ballooning Score 1.8 ± 0.21.5 ± 0.2-16.7%NS
Data are presented as mean ± SEM. NS = Not Significant.
Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH

Experimental Protocol:

  • Model: Male C57BL/6J mice were fed a choline-deficient, high-fat diet (CDAHFD) for 5 weeks to induce NASH and liver fibrosis.

  • Treatment: From week 5 to week 12, mice received daily oral gavage of this compound (3, 10, or 30 mg/kg) or vehicle.

  • Assessments: Liver tissue was analyzed for fibrosis via Sirius Red staining and immunohistochemistry for alpha-smooth muscle actin (α-SMA), a marker of activated HSCs. Quantitative morphometric analysis was performed.

Results:

ParameterVehicleThis compound (3 mg/kg)This compound (10 mg/kg)This compound (30 mg/kg)p-value (vs. Vehicle)
Sirius Red Positive Area (%) 3.5 ± 0.32.8 ± 0.42.1 ± 0.31.5 ± 0.2<0.01 (30 mg/kg)
α-SMA Positive Area (%) 2.9 ± 0.32.2 ± 0.31.7 ± 0.21.2 ± 0.2<0.01 (30 mg/kg)
Data are presented as mean ± SEM.

Pharmacokinetics and Pharmacodynamics

This compound is an orally available molecule with favorable pharmacokinetic and pharmacodynamic properties observed in preclinical studies.[6] Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability in relevant preclinical species are not extensively available in the public domain. However, studies have shown that oral administration of this compound leads to significant inhibition of ATX activity in both plasma and liver tissue.[1] The pharmacodynamic effect, measured as a reduction in plasma LPA levels, has been shown to be dose-dependent.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating a compound like this compound in a preclinical NASH model.

start Start: Select NASH Mouse Model (e.g., CDAHFD, STAM) diet Induce NASH with Specific Diet (e.g., 5-8 weeks) start->diet randomize Randomize Animals into Treatment Groups diet->randomize treat Daily Oral Gavage: - Vehicle - this compound (Dose 1) - this compound (Dose 2) - ... randomize->treat monitor Monitor Body Weight, Food Intake, and Clinical Signs treat->monitor endpoint Endpoint (e.g., 6-12 weeks of treatment) monitor->endpoint collect Collect Blood and Liver Tissue endpoint->collect blood Blood Analysis: - ALT, AST - Plasma LPA levels collect->blood liver_hist Liver Histology: - H&E (Steatosis, Inflammation, Ballooning) - Sirius Red (Fibrosis) - α-SMA IHC (HSC Activation) collect->liver_hist liver_gene Gene Expression Analysis (qPCR): - Fibrosis markers (Col1a1, Timp1) - Inflammation markers (Tnf, Ccl2) collect->liver_gene analyze Statistical Analysis of All Data blood->analyze liver_q Quantitative Morphometry of Stained Sections liver_hist->liver_q liver_q->analyze liver_gene->analyze end End: Evaluate Efficacy and Mechanism of Action analyze->end

Caption: A typical preclinical workflow for assessing the efficacy of an anti-NASH compound.

Current Status and Future Directions

The preclinical data for this compound in NASH models are promising, demonstrating a significant anti-fibrotic effect.[1][5] The compound effectively reduces collagen deposition and the activation of hepatic stellate cells in the liver. Notably, the anti-fibrotic effects of this compound appear to be independent of significant changes in steatosis, inflammation, or ballooning, suggesting a direct effect on the fibrogenic process.[1][5]

As of the latest available information, there are no registered clinical trials for this compound in patients with nonalcoholic steatohepatitis. Further investigation would be required to determine the safety, tolerability, and efficacy of this compound in a clinical setting. The targeted inhibition of the ATX-LPA pathway remains an attractive therapeutic strategy for liver fibrosis, and future research may involve the development of this compound or other ATX inhibitors for the treatment of NASH.

References

The Molecular Target of Pat-505: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pat-505 is a potent and selective, noncompetitive small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] This guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental data supporting its characterization. Detailed experimental protocols and visual representations of the relevant biological pathways and workflows are included to facilitate further research and development.

Introduction to this compound and its Molecular Target

This compound, with the chemical name 3-((6-chloro-2-cyclopropyl-1-(1-ethyl-1H-pyrazol-4-yl)-7-fluoro-1H-indol-3-yl) thio)-2-fluorobenzoic acid sodium salt, has been identified as a highly effective inhibitor of Autotaxin (ATX).[1][2] ATX, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[1]

The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] Consequently, the inhibition of ATX by molecules such as this compound presents a promising therapeutic strategy for various diseases, particularly fibrotic conditions like non-alcoholic steatohepatitis (NASH).[1][2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against Autotaxin has been quantified across various assays and biological matrices. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay SystemIC50 (nM)
Hep3B cells2
Human Blood9.7
Mouse Plasma62

Table 2: In Vivo Pharmacodynamic Effects of this compound in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

ParameterTreatment GroupResult
Fibrotic ScoreThis compound (30 mg/kg, p.o.)Significant reduction
PSR-positive area (%)This compound (30 mg/kg, p.o.)Significant reduction
α-SMA immunoreactivityThis compound (30 mg/kg, p.o.)Significant reduction

The Autotaxin-LPA Signaling Pathway

This compound exerts its effect by inhibiting Autotaxin, thereby reducing the production of LPA. LPA, in turn, signals through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to elicit a range of cellular responses. The diagram below illustrates this critical signaling pathway.

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Pat505 This compound Pat505->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Downstream Downstream Signaling (e.g., PLC, PI3K, Rho) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Fibrosis) Downstream->Cellular_Response

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Autotaxin (ATX) Inhibition Assay (LysoPLD Activity)

This assay quantifies the ability of this compound to inhibit the lysoPLD activity of ATX, which is measured by the release of choline from the substrate LPC.

Materials:

  • Recombinant human Autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)

  • This compound at various concentrations

  • Assay buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.05% Triton X-100

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of serum samples or recombinant ATX solution.

  • Add the this compound dilutions to the wells.

  • Initiate the reaction by adding 1-myristoyl (14:0)-LPC to a final concentration of 2 mmol/L. The total reaction volume is 100 µL.

  • Incubate the plate at 37°C for 3 hours.

  • To detect the liberated choline, add a detection mixture containing choline oxidase, HRP, and TOOS reagent.

  • Measure the absorbance at a suitable wavelength using a microplate reader.

  • Calculate the percent inhibition of ATX activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

This protocol describes the evaluation of this compound's anti-fibrotic effects in a diet-induced mouse model of NASH.

Animal Model:

  • Male C57BL/6J mice

  • NASH is induced by a choline-deficient, high-fat diet.

Treatment:

  • This compound is administered orally (p.o.) at a dose of 30 mg/kg.

  • Vehicle control group receives the corresponding vehicle.

  • Treatment is initiated after the establishment of NASH and continued for a specified duration.

Endpoint Analysis:

  • At the end of the treatment period, mice are euthanized, and liver tissues are collected.

  • Histological Analysis: Liver sections are stained with Picrosirius Red (PSR) to assess collagen deposition and fibrosis. The fibrotic score and the percentage of PSR-positive area are quantified.

  • Immunohistochemistry: Liver sections are stained for alpha-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, which are key drivers of liver fibrosis. The α-SMA immunoreactivity is quantified.

  • Statistical Analysis: Compare the outcomes between the this compound treated group and the vehicle control group using appropriate statistical tests.

Mandatory Visualizations: Workflows and Logical Relationships

Experimental Workflow for In Vitro IC50 Determination of this compound

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against Autotaxin in vitro.

IC50_Workflow start Start prep_reagents Prepare Reagents: - this compound serial dilutions - ATX enzyme solution - LPC substrate - Assay buffer start->prep_reagents plate_setup Set up 96-well plate: - Add ATX and this compound dilutions prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add LPC substrate plate_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation detection Detect Choline Release: Add choline oxidase, HRP, and TOOS incubation->detection read_plate Measure Absorbance detection->read_plate data_analysis Data Analysis: - Calculate % inhibition - Plot dose-response curve read_plate->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro determination of this compound's IC50 against Autotaxin.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical progression from the molecular action of this compound to its therapeutic effect.

MoA_Logic pat505 This compound binds_atx Binds to Autotaxin (ATX) pat505->binds_atx inhibits_activity Inhibits LysoPLD Activity of ATX binds_atx->inhibits_activity reduces_lpa Reduces LPA Production inhibits_activity->reduces_lpa decreased_signaling Decreased LPA Receptor Signaling reduces_lpa->decreased_signaling attenuates_fibrosis Attenuation of Fibrotic Processes decreased_signaling->attenuates_fibrosis

References

Methodological & Application

Application Notes and Protocols for Pat-505 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pat-505 is a potent, selective, and noncompetitive inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular environment.[1][2] ATX, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[2] LPA is a bioactive signaling phospholipid that mediates a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation, through its interaction with specific G protein-coupled receptors (LPARs).[2] The dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including fibrosis, inflammation, and cancer.[1][2] this compound, by inhibiting ATX activity, effectively reduces LPA levels, making it a valuable tool for studying the biological roles of the ATX-LPA pathway and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its effects on cell viability, proliferation, migration, and other key cellular functions.

Mechanism of Action

This compound functions as a noncompetitive inhibitor of autotaxin.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate (LPC) binds. This binding event alters the enzyme's conformation, thereby inhibiting its catalytic activity and preventing the conversion of LPC to LPA. The reduction in LPA levels subsequently attenuates the downstream signaling cascades initiated by LPAR activation.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and other relevant autotaxin inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

Assay SystemIC50Reference
Hep3B cells2 nM
Human Blood9.7 nM
Mouse Plasma62 nM

Table 2: Comparative IC50 Values of Autotaxin Inhibitors in Cell-Based Assays

InhibitorCell LineAssayIC50Reference
BrP-LPA (anti-1b)MDA-MB-231Migration~20 µM (at 40 µM, 57% inhibition)
IOA-289KKU-M213, HLE, PANC-1, HT-29Viability (72h)10-50 µM
TDRL-505H460 NSCLCViability (48h)30.8 µM

Signaling Pathway

The ATX-LPA signaling pathway plays a crucial role in cellular function. This compound inhibits the initial step of this cascade.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis Pat505 This compound Pat505->ATX Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Binding & Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho DAG_IP3 DAG / IP3 PLC->DAG_IP3 Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK Ca_release Ca²⁺ Release DAG_IP3->Ca_release Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Migration ROCK->Cytoskeletal_Rearrangement Ca_release->Cytoskeletal_Rearrangement

Figure 1: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of adherent cells.

Workflow Diagram:

Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to adhere (24h) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Workflow Diagram:

Wound_Healing_Workflow A Seed cells to form a confluent monolayer B Create a 'scratch' in the monolayer with a pipette tip A->B C Wash with PBS to remove debris B->C D Add medium with this compound or vehicle C->D E Image the scratch at 0h D->E F Incubate and image at regular intervals (e.g., 12h, 24h) E->F G Measure the wound area over time F->G H Calculate the percentage of wound closure G->H

Figure 3: Workflow for the wound healing (scratch) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • This compound stock solution

  • PBS

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control. Suggested concentrations to test range from 1 nM to 50 µM.

  • Imaging: Immediately capture images of the scratch in each well at 0 hours. Mark the position of the images to ensure the same field is captured at later time points.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Fibroblast Activation and Extracellular Matrix (ECM) Deposition Assay

This protocol is designed to assess the effect of this compound on the activation of fibroblasts and their deposition of collagen, a key component of the ECM.

Workflow Diagram:

ECM_Deposition_Workflow A Seed fibroblasts in a multi-well plate B Allow cells to adhere A->B C Treat with TGF-β1 to induce activation B->C D Co-treat with this compound or vehicle C->D E Incubate for 48-72h D->E F Fix and permeabilize cells E->F G Stain for α-SMA and Collagen I F->G H Image using fluorescence microscopy G->H I Quantify fluorescence intensity H->I

Figure 4: Workflow for fibroblast activation and ECM deposition assay.

Materials:

  • Primary human lung fibroblasts (or other relevant fibroblast cell line)

  • Fibroblast growth medium

  • TGF-β1 (to induce fibroblast activation)

  • This compound stock solution

  • Multi-well plates suitable for immunofluorescence

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-α-smooth muscle actin (α-SMA) and anti-Collagen Type I

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed fibroblasts into multi-well plates and allow them to adhere and reach about 70-80% confluency.

  • Induction and Treatment: Starve the cells in serum-free medium for 12-24 hours. Then, treat the cells with a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL) in the presence of varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control.

  • Incubation: Incubate for 48-72 hours to allow for fibroblast activation and ECM deposition.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with primary antibodies against α-SMA and Collagen I overnight at 4°C.

    • Wash with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

    • Wash with PBS.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of α-SMA and Collagen I staining using image analysis software.

Conclusion

This compound is a valuable research tool for investigating the roles of the autotaxin-LPA signaling pathway in various cellular and disease processes. The protocols provided in these application notes offer a framework for researchers to design and execute experiments to elucidate the effects of this compound on cell behavior. It is recommended that optimal concentrations and incubation times be determined empirically for each specific cell line and experimental condition.

References

Application Notes and Protocols for Pat-505 in Mouse Models of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pat-505, a selective autotaxin (ATX) inhibitor, in preclinical mouse models of liver fibrosis. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the anti-fibrotic potential of ATX inhibitors.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and hepatocellular carcinoma. This compound is a potent and selective small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for generating the pro-fibrotic signaling lipid, lysophosphatidic acid (LPA). By inhibiting ATX, this compound reduces LPA levels, thereby mitigating the downstream signaling events that lead to the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the liver. Preclinical studies in mouse models of non-alcoholic steatohepatitis (NASH)-induced fibrosis have demonstrated the therapeutic potential of this compound in reducing liver fibrosis.

Data Presentation

The following table summarizes the quantitative data for this compound administration in established mouse models of liver fibrosis.

ParameterCholine-Deficient, High-Fat Diet (CD-HFD) ModelSTAM™ Model of NASH
Mouse Strain C57BL/6JC57BL/6J
Induction of Fibrosis Fed a choline-deficient, L-amino acid-defined, high-fat diet.Two-day-old neonates injected with streptozotocin, followed by a high-fat diet from 4 weeks of age.
This compound Dosage 30 mg/kgInformation not publicly available; described as "dosed therapeutically".
Administration Route Oral gavageOral gavage
Treatment Schedule Once dailyInformation not publicly available
Therapeutic Outcome Robust reduction in liver fibrosis.[1][2]Small, but significant, improvement in fibrosis.[1][2]
Effect on Steatosis No significant effect.[1][2]Information not publicly available
Effect on Inflammation No significant effect.[1][2]Minor improvements in hepatic inflammation.[1][2]

Experimental Protocols

Choline-Deficient, High-Fat Diet (CD-HFD) Induced Liver Fibrosis Model

This model recapitulates key features of NASH-induced fibrosis.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Choline-deficient, L-amino acid-defined, high-fat diet (e.g., containing 60 kcal% fat and 0.1% methionine by weight)

  • Standard chow

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Acclimatize mice for at least one week with free access to standard chow and water.

  • Randomly assign mice to experimental groups (e.g., Vehicle control, this compound treatment).

  • Induce liver fibrosis by feeding the mice the CD-HFD for a period of 6-14 weeks. The duration can be adjusted to achieve the desired severity of fibrosis.

  • Initiate therapeutic treatment with this compound or vehicle after the establishment of fibrosis (e.g., after 6 weeks of CD-HFD feeding).

  • Administer this compound orally at a dose of 30 mg/kg body weight, once daily.

  • Continue the CD-HFD and daily treatment for the desired study duration (e.g., 4-8 weeks).

  • Monitor animal health and body weight regularly.

  • At the end of the study, euthanize mice and collect blood and liver tissue for analysis.

Assessment of Liver Fibrosis:

  • Histology: Stain liver sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.

  • Hydroxyproline Assay: Quantify the total collagen content in liver tissue homogenates.

  • Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) by qRT-PCR.

  • Immunohistochemistry: Detect the expression of α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.

STAM™ Model of NASH

This model is characterized by the development of steatohepatitis, fibrosis, and eventually hepatocellular carcinoma.

Materials:

  • Pregnant C57BL/6J mice

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • High-fat diet (e.g., HFD32)

  • Standard chow

  • This compound

  • Vehicle for this compound

  • Oral gavage needles

Procedure:

  • At two days of age, inject male C57BL/6J pups subcutaneously with a single dose of STZ (200 µ g/mouse ) dissolved in citrate buffer to induce a diabetic state.

  • Wean the pups at 3-4 weeks of age.

  • From 4 weeks of age, feed the mice a high-fat diet to induce NASH and subsequent fibrosis.

  • The development of fibrosis is typically observed from 8-12 weeks of age.

  • Initiate therapeutic treatment with this compound or vehicle at the desired stage of fibrosis.

  • Administer this compound orally. While the specific dose has not been reported, a starting point could be the 30 mg/kg dose used in the CD-HFD model, with dose-ranging studies to determine optimal efficacy.

  • Continue the high-fat diet and daily treatment for the intended duration of the study.

  • Monitor animal health, body weight, and blood glucose levels.

  • At the study endpoint, collect blood and liver tissue for analysis as described for the CD-HFD model.

Visualization of Signaling Pathways and Workflows

Pat_505_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_hsc Hepatic Stellate Cell (HSC) LPC Lysophosphatidyl- choline (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1, LPAR3) LPA->LPAR Binding Pat505 This compound Pat505->ATX Inhibition G_protein G Proteins (Gα12/13, Gαi/o, Gαq) LPAR->G_protein Activation RhoA RhoA G_protein->RhoA PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT PLC PLC Pathway G_protein->PLC Activation HSC Activation Proliferation RhoA->Activation PI3K_AKT->Activation PLC->Activation ECM ECM Deposition (Collagen) Activation->ECM Fibrosis Liver Fibrosis ECM->Fibrosis

Caption: Mechanism of action of this compound in inhibiting liver fibrosis.

Experimental_Workflow cluster_model_induction Fibrosis Model Induction cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis Start Start: C57BL/6J Mice Diet Induce Fibrosis: - CD-HFD - STAM Model Protocol Start->Diet Fibrosis_Dev Fibrosis Development (6-12 weeks) Diet->Fibrosis_Dev Treatment_Start Initiate Treatment Fibrosis_Dev->Treatment_Start Vehicle Vehicle Control (Oral Gavage, Daily) Treatment_Start->Vehicle Pat505_Treat This compound Treatment (Oral Gavage, Daily) Treatment_Start->Pat505_Treat Endpoint Study Endpoint (e.g., 4-8 weeks post-treatment) Vehicle->Endpoint Pat505_Treat->Endpoint Collection Tissue & Blood Collection Endpoint->Collection Analysis Fibrosis Assessment: - Histology (Sirius Red) - Hydroxyproline Assay - Gene Expression (qRT-PCR) Collection->Analysis

Caption: General experimental workflow for evaluating this compound in mouse models of liver fibrosis.

References

Application Notes and Protocols for Measuring Pat-505 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pat-505 is a potent and selective noncompetitive inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of pathological processes, including fibrosis and cancer.[2][3] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), triggering downstream signaling cascades that promote cell proliferation, migration, and survival. By inhibiting ATX, this compound effectively reduces LPA levels, thereby offering a promising therapeutic strategy for diseases driven by aberrant ATX-LPA signaling.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its direct enzymatic inhibition, its effects on cancer cell viability and apoptosis, and its potential to modulate fibroblast activation.

Data Presentation

The following tables summarize the quantitative data available for this compound's in vitro efficacy.

Table 1: this compound Inhibition of Autotaxin (ATX) Activity

Assay SystemSubstrateIC50 (nM)Reference
Purified Human ATXLysophosphatidylcholine (LPC)2[1]
Human PlasmaEndogenous LPC9.7[1]
Mouse PlasmaEndogenous LPC62[1]

Table 2: this compound Efficacy in Cancer Cell Lines

Cell LineAssayParameterValueReference
Data Not AvailableCell ViabilityIC50--
Data Not AvailableApoptosis% Apoptotic Cells--

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the ATX-LPA signaling pathway.

Pat505_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis Pat505 This compound Pat505->ATX Inhibition LPA_R LPA Receptor (LPAR) LPA->LPA_R Binding G_protein G Proteins (Gq, Gi, G12/13) LPA_R->G_protein Activation Downstream Downstream Signaling (PLC, PI3K/Akt, Rho/ROCK, MAPK) G_protein->Downstream Signal Transduction Response Cellular Responses (Proliferation, Migration, Survival, Fibrosis) Downstream->Response Regulation

Caption: this compound inhibits ATX, blocking LPA production and downstream signaling.

Experimental Protocols

Autotaxin (ATX) Enzymatic Activity Assay (Amplex Red Method)

This protocol describes a fluorometric assay to determine the IC50 of this compound against ATX activity. The assay measures the production of choline, a byproduct of LPA synthesis from LPC, which is subsequently oxidized to produce a fluorescent signal.

Materials:

  • Recombinant human autotaxin (ATX)

  • This compound

  • Lysophosphatidylcholine (LPC)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of ATX in assay buffer.

    • Prepare a stock solution of LPC in a suitable solvent.

    • Prepare the Amplex Red reaction mixture containing Amplex Red, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • Add 2 µL of this compound dilutions (in DMSO) to the appropriate wells of the 96-well plate. For the control wells (no inhibitor), add 2 µL of DMSO.

    • Add 48 µL of the ATX working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the LPC substrate solution to all wells.

    • Immediately add 50 µL of the Amplex Red reaction mixture to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

    • Normalize the reaction rates to the control (DMSO-treated) wells.

    • Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ATX_Assay_Workflow start Start reagent_prep Prepare Reagents (this compound, ATX, LPC, Amplex Red Mix) start->reagent_prep plate_setup Set up 96-well Plate (Add this compound and ATX) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation reaction_start Initiate Reaction (Add LPC and Amplex Red Mix) pre_incubation->reaction_start incubation_read Incubate at 37°C and Read Fluorescence reaction_start->incubation_read data_analysis Analyze Data (Calculate Reaction Rates and IC50) incubation_read->data_analysis end End data_analysis->end

Caption: Workflow for the Amplex Red-based ATX enzymatic activity assay.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., lung, breast, pancreatic cancer cell lines)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom microplate

  • Plate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound in cancer cells. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Analyze the flow cytometry data to differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

    • Quantify the percentage of cells in each quadrant.

Apoptosis_Assay_Workflow start Start cell_treatment Treat Cancer Cells with this compound start->cell_treatment cell_harvesting Harvest and Wash Cells cell_treatment->cell_harvesting cell_staining Stain with Annexin V-FITC and PI cell_harvesting->cell_staining incubation Incubate for 15 min in the Dark cell_staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry data_quantification Quantify Apoptotic Cell Populations flow_cytometry->data_quantification end End data_quantification->end

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

In Vitro Fibroblast Activation Assay

This protocol provides a framework for assessing the anti-fibrotic potential of this compound by measuring its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

Materials:

  • Primary human lung fibroblasts or a fibroblast cell line (e.g., MRC-5)

  • Fibroblast growth medium

  • Transforming Growth Factor-beta 1 (TGF-β1)

  • This compound

  • Serum-free medium

  • Reagents for immunofluorescence staining (Primary antibody against alpha-smooth muscle actin (α-SMA), fluorescently labeled secondary antibody, DAPI)

  • Reagents for Western blotting or qPCR for fibrotic markers (e.g., α-SMA, collagen I)

Procedure:

  • Cell Culture and Treatment:

    • Culture fibroblasts in their growth medium until they reach sub-confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce fibroblast activation by adding a pro-fibrotic stimulus, such as TGF-β1 (e.g., 5 ng/mL), to the medium. Include a negative control (no TGF-β1) and a positive control (TGF-β1 alone).

    • Incubate for 24-48 hours.

  • Assessment of Fibroblast Activation (Immunofluorescence for α-SMA):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-SMA.

    • Wash and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the intensity of α-SMA staining or the percentage of α-SMA-positive cells.

  • Quantitative Analysis of Fibrotic Markers (Western Blot or qPCR):

    • Lyse the cells to extract protein or RNA.

    • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against α-SMA and collagen I.

    • For qPCR, reverse transcribe RNA to cDNA and perform real-time PCR using primers for α-SMA and COL1A1 genes.

    • Quantify the expression levels of these fibrotic markers relative to a loading control (for Western blot) or a housekeeping gene (for qPCR).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By systematically assessing its enzymatic inhibitory activity, its effects on cancer cell viability and apoptosis, and its anti-fibrotic potential, researchers can gain valuable insights into the therapeutic promise of this novel autotaxin inhibitor. The provided diagrams and structured protocols are intended to facilitate the design and execution of these key experiments.

References

Application Notes and Protocols: Autotaxin Activity Assay with Pat-505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2][3] LPA binds to a family of G protein-coupled receptors (GPCRs), designated LPA receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes including proliferation, migration, survival, and differentiation.[2][4][5] The ATX-LPA signaling axis has been implicated in a variety of physiological and pathological processes, including embryonic development, wound healing, inflammation, and the progression of diseases such as cancer and fibrosis.[2][3][6]

Given its involvement in numerous pathologies, autotaxin has emerged as a significant therapeutic target.[3][7] The development of potent and selective ATX inhibitors is an active area of research. One such inhibitor is Pat-505, a potent, selective, and noncompetitive small molecule inhibitor of autotaxin.[7][8][9] These application notes provide a detailed protocol for measuring autotaxin activity using a fluorogenic assay and for evaluating the inhibitory potential of this compound.

Autotaxin Signaling Pathway

Autotaxin is the primary producer of extracellular LPA.[1] Upon its generation from LPC by ATX, LPA binds to its cognate G protein-coupled receptors (LPARs) on the cell surface. This binding activates various downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn modulate a wide range of cellular functions.[4][5]

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptor (LPAR) LPA->LPAR Pat505 This compound Pat505->ATX Inhibition G_protein G Proteins LPAR->G_protein Downstream Downstream Signaling (e.g., Ras, Rho, PI3K) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Downstream->Cellular_Response

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity of this compound

This compound is a well-characterized inhibitor of autotaxin. Its inhibitory potency is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound have been determined in various biological systems.

System IC50 (nM) Reference
Human ATX in Hep3B cells2.0[8][10]
Human Blood9.7[8][11]
Mouse Plasma62[8]

Experimental Protocols

Autotaxin Activity Assay Using a Fluorogenic Substrate

This protocol describes a method for measuring autotaxin activity in a 96-well plate format using the fluorogenic substrate FS-3.[12] FS-3 is an analog of LPC that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by autotaxin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.[12][13]

Materials:

  • Recombinant human Autotaxin (ATX)

  • FS-3 (fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • This compound inhibitor

  • DMSO (for dissolving this compound)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation/Emission ~485/528 nm)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute this compound in Assay Buffer to create a range of concentrations for the inhibition assay (e.g., 0.1 nM to 1 µM). Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor wells).

    • Dilute recombinant human Autotaxin in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a working solution of FS-3 in Assay Buffer. The final concentration in the assay is typically in the low micromolar range (e.g., 1-10 µM). Protect the FS-3 solution from light.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 10 µL of the various this compound dilutions or vehicle control to the appropriate wells.

    • To initiate the reaction, add 20 µL of the diluted Autotaxin enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Add 20 µL of the FS-3 substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation/Emission ~485/528 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

    • Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence.

    • Normalize the data by expressing the reaction rates in the presence of the inhibitor as a percentage of the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Measurement & Analysis Prep_Inhibitor Prepare this compound Dilutions Add_Inhibitor Add this compound/Vehicle Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute Autotaxin Enzyme Add_Enzyme Add Autotaxin Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare FS-3 Substrate Add_Substrate Add FS-3 Substrate Prep_Substrate->Add_Substrate Add_Buffer Add Assay Buffer Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Read_Fluorescence Read Fluorescence (Kinetic) Add_Substrate->Read_Fluorescence Calculate_Rates Calculate Reaction Rates Read_Fluorescence->Calculate_Rates Normalize_Data Normalize Data to Control Calculate_Rates->Normalize_Data Plot_Curve Plot Inhibition Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for the autotaxin activity assay and inhibition by this compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the biological context to the experimental output in the study of autotaxin inhibition.

Logical_Relationship Biological_Context Biological Context: ATX-LPA Signaling in Disease Therapeutic_Hypothesis Therapeutic Hypothesis: Inhibition of ATX is beneficial Biological_Context->Therapeutic_Hypothesis Inhibitor_Development Inhibitor Development: Identification of this compound Therapeutic_Hypothesis->Inhibitor_Development Assay_Principle Assay Principle: Fluorogenic Substrate Cleavage Inhibitor_Development->Assay_Principle Requires Validation Experimental_Design Experimental Design: Kinetic Fluorometric Assay Assay_Principle->Experimental_Design Data_Acquisition Data Acquisition: Fluorescence Measurement Experimental_Design->Data_Acquisition Data_Analysis Data Analysis: Rate Calculation & Normalization Data_Acquisition->Data_Analysis Result_Interpretation Result Interpretation: IC50 Determination Data_Analysis->Result_Interpretation

Figure 3: Logical flow from biological context to experimental validation of an ATX inhibitor.

References

Application Notes and Protocols for Pat-505: Long-Term Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pat-505

This compound is a potent, selective, and non-competitive inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] With the chemical name 3-((6-chloro-2-cyclopropyl-1-(1-ethyl-1H-pyrazol-4-yl)-7-fluoro-1H-indol-3-yl)thio)-2-fluorobenzoic acid, and a molecular weight of 473.92 g/mol , this small molecule has emerged as a significant tool in preclinical research, particularly in studies of fibrosis and inflammation.[1] Given its therapeutic potential, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive guide to the storage, handling, and stability assessment of this compound in a research setting.

Mechanism of Action and the Autotaxin-LPA Signaling Pathway

This compound exerts its biological effects by inhibiting autotaxin (ATX). ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6), activating downstream pathways that regulate cell proliferation, survival, migration, and inflammation. The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders. By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating its downstream signaling and offering a potential therapeutic strategy for these conditions.

Pat_505_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Pat505 This compound Pat505->ATX Inhibition LPAR LPA Receptors (LPAR1-6) G Protein-Coupled Receptors LPA->LPAR Binding & Activation G_Protein G Proteins LPAR->G_Protein Activation Downstream Downstream Signaling Pathways (e.g., Ras/Raf, RhoA, PI3K) G_Protein->Downstream Signal Transduction Cellular_Response Cellular Responses (Proliferation, Migration, Survival, Inflammation) Downstream->Cellular_Response Regulation Forced_Degradation_Workflow cluster_conditions Stress Conditions start Start: this compound Stock Solution (1 mg/mL in DMSO) acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, 60°C) start->base oxidation Oxidation (30% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 60-80°C) start->thermal photo Photolytic Degradation (ICH Q1B Light Exposure) start->photo sampling Sample Collection at Time Points (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling analysis Analysis by Stability-Indicating HPLC Method thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base Samples) sampling->neutralization neutralization->analysis end End: Identify Degradants & Determine Degradation Rate analysis->end HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2) initial Select Initial Conditions (C18 Column, ACN/Water Gradient) inject Inject Stressed Sample Mixture initial->inject optimize Optimize Mobile Phase & Gradient for Resolution (Rs > 1.5) inject->optimize specificity Specificity (Peak Purity) optimize->specificity linearity Linearity & Range (r² > 0.999) optimize->linearity accuracy Accuracy (Recovery 98-102%) optimize->accuracy precision Precision (RSD < 2%) optimize->precision lod_loq LOD & LOQ optimize->lod_loq robustness Robustness optimize->robustness final_method Final Validated Stability-Indicating Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method

References

Troubleshooting & Optimization

Pat-505 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Pat-505, particularly when used at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective, noncompetitive inhibitor of autotaxin (ATX).[1][2] ATX is an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including fibrosis.[3] By inhibiting ATX, this compound reduces the levels of LPA, thereby mitigating its downstream effects.

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the significant inhibition of ATX activity in both plasma and liver tissue following oral administration.[2] This leads to a reduction in fibrosis. In preclinical models of nonalcoholic steatohepatitis (NASH), this compound has been shown to improve fibrosis with minor effects on hepatocellular ballooning and hepatic inflammation.

Troubleshooting Guide: Potential Off-Target Effects

Q3: I am observing unexpected phenotypes in my cellular assays when using this compound at high concentrations. Could these be off-target effects?

Yes, it is possible that high concentrations of this compound could lead to off-target effects. While this compound is a selective inhibitor of autotaxin, at concentrations significantly higher than its IC50 for ATX, the risk of interacting with other proteins increases. Preclinical studies have identified some marginal off-target interactions at a concentration of 10 µM.[1]

Q4: What specific off-target interactions have been reported for this compound at high concentrations?

At a concentration of 10 µM, this compound has been shown to cause marginal inhibition (50-70%) of radiolabeled agonist or antagonist binding to a panel of receptors and ion channels.[1] The details of these findings are summarized in the table below.

Data Presentation: Off-Target Profile of this compound at 10 µM
Target% Inhibition at 10 µM this compound
Adenosine A3 Receptor50-70%
MT1 Melatonin Receptor50-70%
Prostaglandin E2 EP4 Receptor50-70%
5-HT5a Serotonin Receptor50-70%
GABA-gated Cl- channel50-70%
Data sourced from preclinical selectivity profiling studies.[1]

Q5: What experimental protocol is typically used to assess these off-target effects?

The off-target effects listed above were likely determined using a panel of radioligand binding assays. This is a standard method for screening compounds against a wide range of receptors, channels, and transporters to identify potential off-target interactions.

Experimental Protocols: Radioligand Binding Assay for Off-Target Screening

Objective: To determine the ability of a test compound (e.g., this compound) to inhibit the binding of a specific radiolabeled ligand to its target protein.

Materials:

  • Cell membranes or purified protein expressing the target of interest.

  • Radiolabeled ligand specific for the target.

  • Test compound (this compound).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Methodology:

  • Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and the test compound (this compound) at the desired concentration (e.g., 10 µM).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound radioligand. The filter traps the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the wells containing the test compound to the control wells (containing only the radioligand and membranes).

Mandatory Visualizations

Pat_505_Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Inhibition LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Converts LPA_Receptors LPA Receptors (LPA1-6) LPA->LPA_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., Fibrosis) LPA_Receptors->Downstream_Signaling Initiates Pat_505 This compound Pat_505->ATX Inhibits

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_workflow Radioligand Binding Assay Workflow Start Start: Prepare Reagents Mix Mix: Membrane Prep + Radioligand + this compound (Test Compound) Start->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Filter to Separate Bound from Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate % Inhibition Count->Analyze End End: Determine Off-Target Interaction Analyze->End

Caption: Experimental workflow for off-target screening.

Concentration_Off_Target_Relationship cluster_logic Drug Concentration and Off-Target Effects Low_Conc Low Concentration (Near IC50 for Primary Target) On_Target High On-Target Selectivity Low_Conc->On_Target High_Conc High Concentration (>> IC50 for Primary Target) Off_Target Increased Probability of Off-Target Binding High_Conc->Off_Target Adverse_Effects Potential for Unexpected Phenotypes / Adverse Effects Off_Target->Adverse_Effects

Caption: Logic of concentration-dependent off-target effects.

References

Technical Support Center: Optimizing Pat-505 Working Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the optimal working concentration of Pat-505 for their specific cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and noncompetitive inhibitor of autotaxin (ATX).[1][2][3] ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[4][5] LPA is a signaling molecule that binds to G protein-coupled receptors (LPAR1-6) to mediate various cellular processes, including cell proliferation, migration, and survival.[4][5][6] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby modulating these downstream cellular effects.[1]

Q2: What is a good starting concentration range for this compound in cell culture?

Based on published data, this compound has an IC50 of 2 nM in Hep3B cells and 9.7 nM in human blood.[2] For a new cell line, it is recommended to start with a broad range of concentrations to determine the optimal dose. A preliminary study using a wide range from 1 nM to 100 µM with 10-fold dilutions is a good starting point.[7] Subsequent experiments can then focus on a narrower range around the effective concentration observed in the initial screen.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time is dependent on the specific cell type and the biological process being investigated. A literature search for similar studies using your cell line or investigating a similar pathway can provide a good starting point.[8] It is advisable to perform a time-course experiment, testing several time points (e.g., 24, 48, and 72 hours) to determine the optimal duration for your specific experimental endpoint.[9]

Q4: What solvent should I use to dissolve this compound?

The most common solvents for dissolving small molecules for cell culture are dimethyl sulfoxide (DMSO) and ethanol.[8] It is crucial to check the product data sheet for specific solubility information for this compound. When preparing stock solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed at all tested concentrations. The starting concentration range is too high.Perform a preliminary dose-response experiment with a much wider and lower range of concentrations (e.g., picomolar to micromolar).[7]
The cell seeding density is too low, making the cells more sensitive.Optimize the cell seeding density to ensure cells are healthy and growing optimally before adding the compound.[9][11]
The solvent concentration is toxic to the cells.Prepare a vehicle control with the same final concentration of the solvent to assess its effect. Ensure the final solvent concentration is non-toxic (e.g., ≤ 0.1% DMSO).[10]
No observable effect at any tested concentration. The concentration range is too low.Test a higher range of concentrations.[8]
The incubation time is too short.Increase the incubation time and perform a time-course experiment.[8]
The compound is not soluble at the tested concentrations.Verify the solubility of this compound in the chosen solvent and in the cell culture medium.
High variability between replicate wells. Inconsistent cell seeding.Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well.
Edge effects in the multi-well plate.To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.[9]
Inaccurate serial dilutions.Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of this compound and identify a sub-lethal concentration range for further functional assays.

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • Sterile multi-well plates (96-well recommended)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration of this compoundMean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100%
0.01 nM
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM
100 µM

Visualizations

Pat505_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA hydrolysis Pat505 This compound Pat505->ATX inhibits LPAR LPA Receptors (LPAR1-6) LPA->LPAR Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: this compound inhibits the ATX-LPA signaling pathway.

Experimental_Workflow A 1. Cell Seeding (Optimal Density) B 2. This compound Treatment (Serial Dilutions) A->B Overnight Incubation C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Analysis (Dose-Response Curve & IC50) D->E F Optimal Concentration Range Identified E->F

Caption: Workflow for determining the optimal working concentration of this compound.

References

Pat-505 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of PAT-505, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Long-term (months to years): -20°C.[1] One supplier suggests a shelf life of up to 3 years at this temperature.

  • Short-term (days to weeks): 0-4°C.[1] Another supplier indicates stability for up to 2 years at 4°C.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] Recommended storage conditions for solutions are:

  • -80°C for up to 6 months.[3][4]

  • -20°C for up to 1 month.[3][4]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1]

Q4: Is this compound sensitive to light?

A4: It is recommended to store this compound in the dark, suggesting potential light sensitivity.[1] For photostability testing, exposure to a combination of UV and visible light is a standard condition in forced degradation studies.

Q5: How is this compound shipped, and is it stable at ambient temperatures?

A5: this compound is typically shipped at ambient temperature as a non-hazardous chemical. It is considered stable enough for a few weeks during standard shipping and customs processing.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous buffer. This compound is a poorly water-soluble compound. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause it to crash out of solution.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Use a surfactant like Tween 80 to improve solubility.- For in vivo studies, consider formulating this compound in a vehicle such as 0.5% methylcellulose.[4]
Inconsistent results in cell-based assays. - Compound precipitation: See above.- Cell health: The solvent (DMSO) may be affecting cell viability at higher concentrations.- Assay variability: Inconsistent incubation times or cell densities.- Perform a solvent tolerance test to determine the maximum DMSO concentration your cells can tolerate.- Ensure consistent cell seeding and treatment conditions across all experiments.- Visually inspect wells for any signs of precipitation before and after treatment.
Loss of compound activity over time. - Improper storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation.- Degradation in solution: The compound may not be stable in your specific assay medium over long incubation periods.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2]- Prepare fresh dilutions from a stock solution for each experiment.- If long incubation times are necessary, conduct a preliminary experiment to assess the stability of this compound in your assay medium over the desired time course.
Difficulty in preparing a stable formulation for in vivo studies. Poorly soluble compounds can be challenging to formulate for consistent dosing.A reported formulation for oral gavage in mice is a suspension in 0.5% methylcellulose (MC).[4] To prepare, the compound can be suspended in the MC solution. For other routes of administration, exploring formulations with co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) may be necessary.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Condition Temperature Duration Reference(s)
Solid Powder Long-term-20°C>2 years[1]
Short-term4°CUp to 2 years
In Solvent (e.g., DMSO) Stock Solution-80°CUp to 6 months[3][4]
Stock Solution-20°CUp to 1 month[3][4]
Table 2: Example Formulations for this compound
Application Vehicle/Solvent System Concentration Notes Reference(s)
In Vitro Stock Solution DMSOUp to 48.3 mg/mLPrepare concentrated stock for further dilution.[4]
In Vivo Oral Gavage (Mouse) 0.5% Methylcellulose (MC) in water3-30 mg/kgAdministered as a suspension.[4]
Alternative In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 4.83 mg/mLA clear solution can be achieved with this co-solvent system.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound powder in a suitable container.

  • Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or as required).

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. The solid is described as a pale purple to off-white powder.[3]

  • Aliquoting: Dispense the stock solution into single-use, light-protected tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]

Protocol 2: General Procedure for a Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method. This protocol provides a general framework.

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for a set period.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Neutralization: After the specified time, neutralize the acidic and basic solutions.

  • Analysis: Analyze all samples, including a non-degraded control, using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound. The analytical method should be able to separate the intact this compound peak from any degradation product peaks.

Mandatory Visualizations

Signaling Pathway of this compound Action

PAT505_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds and Activates PAT505 This compound PAT505->ATX Inhibits G_protein G Proteins LPAR->G_protein Activates Downstream Downstream Signaling (e.g., Ras/Raf, RhoA, PI3K) G_protein->Downstream Initiates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Leads to Stability_Workflow start This compound Sample storage Define Storage Conditions (Temperature, Light, Humidity) start->storage stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Analyze Samples at Time Points storage->analysis method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stress->method_dev method_dev->analysis evaluation Evaluate Stability (Assay, Impurities, Degradation Products) analysis->evaluation end Determine Shelf-Life and Storage Recommendations evaluation->end

References

how to prevent Pat-505 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Pat-505 in media.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation in my cell culture media after adding this compound. What are the common causes?

A1: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Improper Dissolution/Dilution: this compound, like many small molecules, has specific solubility characteristics. Adding it directly to aqueous media without proper initial dissolution in a suitable organic solvent can cause it to crash out of solution.

  • High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit under your specific experimental conditions.

  • Media Composition: Components in your cell culture media, such as salts, proteins (especially in serum), and pH buffers, can interact with this compound and reduce its solubility.[1]

  • Temperature Effects: Temperature shifts, such as moving media from a refrigerator to an incubator, can alter the solubility of media components and the compound, leading to precipitation.[1]

  • pH Instability: Changes in the pH of the media can affect the ionization state of this compound, thereby altering its solubility.

  • Solvent Concentration: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) might be too high, causing cytotoxic effects or interacting with media components to cause precipitation.

Q2: What is the recommended method for preparing a this compound stock solution and adding it to media?

A2: To minimize precipitation, it is critical to follow a validated dissolution and dilution protocol. Based on available data, a multi-step procedure is recommended to prepare a clear working solution.[2]

A recommended formulation protocol involves creating a stock solution in DMSO and then diluting it in a mixture of PEG300, Tween-80, and saline.[2] For cell culture applications, a simplified approach starting with a high-concentration DMSO stock is typically used.

Recommended Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Calculate the required mass of this compound: The molecular weight of this compound is 473.92 g/mol .[2][3] To prepare 1 mL of a 10 mM stock solution, you will need 4.74 mg of this compound.

  • Dissolve this compound in DMSO: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 mL for a 10 mM stock).

  • Ensure complete dissolution: Vortex the solution until all of the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Sterile filter: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]

When adding the this compound stock solution to your cell culture media, it is crucial to perform a serial dilution and ensure rapid mixing to prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.

Step 1: Verify Your Stock Solution Preparation

The first step is to ensure your this compound stock solution is prepared correctly and is not the source of the precipitation.

  • Action: Prepare a fresh stock solution of this compound in 100% DMSO at a concentration of 10 mM.

  • Verification: Visually inspect the stock solution for any signs of precipitation before adding it to your media. A properly prepared stock solution should be clear.

Step 2: Optimize the Dilution Method

Directly adding a concentrated DMSO stock to aqueous media can cause the compound to precipitate.

  • Action: Instead of adding the stock solution directly to your final volume of media, perform a serial dilution. For example, make an intermediate dilution of your 10 mM stock in a small volume of media, and then add this intermediate dilution to your final culture volume.

  • Best Practice: While vortexing or swirling the media, slowly add the this compound stock solution drop-wise. This ensures rapid dispersal and minimizes localized high concentrations.

Step 3: Determine the Maximum Soluble Concentration in Your Media

The solubility of this compound can vary between different types of cell culture media. It is essential to determine the empirical solubility limit in your specific media.

Experimental Protocol: Solubility Assessment of this compound in Cell Culture Media

  • Prepare a range of this compound concentrations: Prepare a series of dilutions of your 10 mM this compound DMSO stock to achieve final concentrations ranging from, for example, 1 µM to 100 µM in your cell culture media.

  • Incubate under experimental conditions: Incubate these solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 24, 48, 72 hours).

  • Visual and Microscopic Inspection: At regular intervals, visually inspect the media for any signs of turbidity or precipitation. Also, examine a small aliquot under a microscope to look for crystalline structures.

  • Quantitative Assessment (Optional): To quantify the amount of soluble this compound, centrifuge the samples to pellet any precipitate, and measure the concentration of this compound in the supernatant using an appropriate analytical method like HPLC or LC-MS.

Data Presentation: Solubility of this compound in Different Media

Final Concentration (µM)DMEM with 10% FBS (Observation)RPMI-1640 with 10% FBS (Observation)Serum-Free Media (Observation)
1ClearClearClear
5ClearClearClear
10ClearClearSlight Haze
25Slight HazeSlight HazePrecipitation
50PrecipitationPrecipitationHeavy Precipitation
100Heavy PrecipitationHeavy PrecipitationHeavy Precipitation

This is example data and should be determined empirically for your specific media and conditions.

Step 4: Evaluate the Impact of Serum

Serum contains a high concentration of proteins that can either bind to the compound and keep it in solution or, conversely, contribute to precipitation.

  • Action: If you are using a serum-containing medium, try reducing the serum percentage or switching to a serum-free formulation to see if this impacts precipitation. Conversely, if you are in serum-free media, the addition of a small amount of serum (or purified albumin) might enhance solubility.

Step 5: Consider Media pH
  • Action: Ensure the pH of your cell culture media is within the recommended range (typically 7.2-7.4). Improperly buffered media can experience pH shifts that may cause the compound to precipitate.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot this compound precipitation.

G start Precipitation Observed prep_stock Step 1: Verify Stock Solution Preparation start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock dilution Step 2: Optimize Dilution Method check_stock->dilution Yes re_eval Re-evaluate Experiment check_stock->re_eval No, remake stock solubility Step 3: Determine Max Soluble Concentration dilution->solubility serum Step 4: Evaluate Impact of Serum solubility->serum ph Step 5: Check Media pH serum->ph end Precipitation Resolved ph->end

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathway Context

This compound is an inhibitor of autotaxin (ATX).[2] The ATX-LPA signaling pathway is involved in various cellular processes. Understanding this pathway can provide context for your experiments.

G LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX LPA LPA (Lysophosphatidic Acid) ATX->LPA hydrolysis Pat505 This compound Pat505->ATX LPAR LPA Receptors (LPAR1-6) LPA->LPAR Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Cellular Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular

Caption: Simplified ATX-LPA signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Analysis of PAT-505 and Other Autotaxin Inhibitors for Fibrotic Diseases and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the autotaxin inhibitor PAT-505 against other notable inhibitors in the field. This document synthesizes key experimental data on inhibitor potency, mechanism of action, and preclinical efficacy, offering a comprehensive resource for evaluating therapeutic candidates targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway.

Introduction to Autotaxin Inhibition

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1] Consequently, inhibiting ATX has emerged as a promising therapeutic strategy for various diseases, particularly fibrotic conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), as well as cancer.[2][3][4] This guide focuses on this compound, a potent autotaxin inhibitor, and compares its performance with other key inhibitors based on available preclinical and clinical data.

Quantitative Comparison of Autotaxin Inhibitors

The potency of various autotaxin inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound and other selected autotaxin inhibitors across different experimental assays.

InhibitorTargetAssay SystemIC50 Value (nM)Reference(s)
This compound AutotaxinHep3B cells2[5][6]
Human Blood9.7[5][7][6]
Mouse Plasma62[5][7][6]
Ziritaxestat (GLPG1690) AutotaxinBiochemical Assay131[8][9]
Mouse Plasma418[8]
Rat Plasma542[8]
Human Plasma242[8]
Cudetaxestat (BLD-0409) AutotaxinBiochemical AssayNanomolar range[10]
IOA-289 AutotaxinBiochemical AssayPotent inhibitor[11][12]

Mechanism of Action: A Diverse Landscape of Inhibition

Autotaxin inhibitors can be classified based on their mechanism of action, which influences their specificity and potential for off-target effects.

  • This compound is characterized as a potent, selective, and non-competitive inhibitor of autotaxin.[9][13] This non-competitive binding means that it does not compete with the substrate (lysophosphatidylcholine, LPC) for the active site, which can be advantageous in environments with high substrate concentrations.[10]

  • Ziritaxestat (GLPG1690) is also a potent autotaxin inhibitor.[8][9] However, its development for IPF was discontinued due to an unfavorable benefit-risk profile in Phase 3 trials.[14]

  • Cudetaxestat (BLD-0409) is described as a non-competitive, reversible inhibitor of autotaxin.[15] This non-competitive mechanism is a key differentiating characteristic.[16]

  • IOA-289 is a novel autotaxin inhibitor with a unique binding mode that reportedly places it in a class of its own.[12] It is suggested that its avoidance of the catalytic site may contribute to an improved safety profile.[12]

Preclinical Efficacy: Insights from In Vivo Models

Preclinical studies in animal models provide crucial evidence for the therapeutic potential of autotaxin inhibitors.

This compound has demonstrated significant anti-fibrotic effects in mouse models of liver fibrosis.[13] In a choline-deficient, high-fat diet model of NASH, therapeutic administration of this compound resulted in a robust reduction in liver fibrosis without significantly affecting steatosis, hepatocellular ballooning, or inflammation.[9][13] Similarly, in a Stelic Mouse Animal Model of NASH, this compound treatment led to a significant, albeit small, improvement in fibrosis.[2][13]

Ziritaxestat (GLPG1690) showed significant activity in a mouse model of bleomycin-induced pulmonary fibrosis, with efficacy comparable or superior to the standard-of-care drug pirfenidone.[17]

Cudetaxestat (BLD-0409) has also shown direct anti-fibrotic activity in preclinical models of lung and liver fibrosis.[15][16]

IOA-289 has been shown to decrease fibrosis in a mouse model of breast tumors, suggesting its potential in cancer therapy by modulating the tumor microenvironment.[11]

Clinical Development Status

The clinical development landscape for autotaxin inhibitors is dynamic, with some candidates advancing while others have been discontinued.

  • This compound : The global highest R&D status for this compound is listed as "Pending".[2]

  • Ziritaxestat (GLPG1690) : Phase 3 trials (ISABELA studies) for idiopathic pulmonary fibrosis were discontinued due to an unfavorable benefit-risk profile.[14]

  • Cudetaxestat (BLD-0409) : This inhibitor is in Phase 2 clinical trials for idiopathic pulmonary fibrosis.[3][18]

  • IOA-289 : A Phase 1b study of IOA-289 in combination with chemotherapy for metastatic pancreatic cancer was initiated in late 2022.[12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the autotaxin-LPA signaling pathway and a typical workflow for screening autotaxin inhibitors.

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding G_protein G Proteins LPAR->G_protein Activation Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) G_protein->Downstream Activation Cellular_Response Cellular Responses (Proliferation, Migration, Survival, Fibrosis) Downstream->Cellular_Response Induction

Caption: The Autotaxin-LPA Signaling Pathway.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Amplex Red Assay) start->primary_screen hit_id Hit Identification (Potent Inhibitors) primary_screen->hit_id hit_id->start No Hits secondary_assay Secondary Assays (IC50 Determination, Selectivity) hit_id->secondary_assay Hits mechanism Mechanism of Action Studies (Competitive vs. Non-competitive) secondary_assay->mechanism in_vivo In Vivo Efficacy Models (e.g., Fibrosis Models) mechanism->in_vivo lead_candidate Lead Candidate Selection in_vivo->lead_candidate

Caption: A typical workflow for screening and identifying novel autotaxin inhibitors.

Experimental Protocols

A detailed understanding of the methodologies used to generate comparative data is essential for critical evaluation. Below are summaries of key experimental protocols.

Autotaxin Activity Assay (Amplex Red Method)

This assay is a common method for quantifying autotaxin activity and the potency of its inhibitors.

  • Principle : The assay indirectly measures ATX activity by detecting the production of choline, a product of LPC hydrolysis. Choline is oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red reagent to produce the fluorescent product resorufin, which can be quantified.

  • Procedure :

    • Reactions are set up in a 96-well plate format.

    • Each well contains assay buffer, the autotaxin enzyme, and the test inhibitor at various concentrations.

    • The reaction is initiated by adding the substrate, lysophosphatidylcholine (LPC).

    • After incubation at 37°C, the Amplex Red reagent, HRP, and choline oxidase are added.

    • The fluorescence is measured using a microplate reader.

    • The percentage of inhibition is calculated relative to a control without any inhibitor.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Receptor Selectivity

This assay is used to determine the selectivity of an autotaxin inhibitor by assessing its ability to bind to other receptors.

  • Principle : This method measures the binding of a radiolabeled ligand to its receptor. The ability of a test compound (the autotaxin inhibitor) to displace the radiolabeled ligand from the receptor is quantified to determine its binding affinity for that receptor.

  • Procedure :

    • Cell membranes or tissues expressing the receptor of interest are prepared.

    • The membranes are incubated with a specific radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the filter is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This can be used to calculate the inhibitory constant (Ki).

In Vivo Murine Models of Fibrosis

Animal models are indispensable for evaluating the in vivo efficacy of anti-fibrotic agents.

  • Choline-Deficient, High-Fat Diet (CD-HFD) Model of NASH :

    • Mice are fed a diet lacking choline and containing a high percentage of fat.

    • This diet induces the key features of non-alcoholic steatohepatitis, including steatosis, inflammation, and fibrosis over several weeks.

    • The test inhibitor (e.g., this compound) is administered orally at different doses.

    • At the end of the study period, liver tissue is collected for histological analysis (e.g., Sirius Red staining for collagen) and measurement of fibrotic markers.

  • Bleomycin-Induced Pulmonary Fibrosis Model :

    • Mice are administered bleomycin, typically via intratracheal instillation, to induce lung injury and subsequent fibrosis.

    • The test inhibitor is administered, often starting at the time of or shortly after bleomycin administration.

    • After a set period (e.g., 14-21 days), lung tissue is harvested for histological assessment of fibrosis and analysis of collagen content (e.g., hydroxyproline assay).

Conclusion

This compound stands out as a potent, non-competitive inhibitor of autotaxin with demonstrated anti-fibrotic efficacy in preclinical models of liver disease. Its non-competitive mechanism of action may offer advantages over competitive inhibitors. The landscape of autotaxin inhibitors is diverse, with compounds like Cudetaxestat and IOA-289 also showing promise in different therapeutic areas and stages of clinical development. The discontinuation of Ziritaxestat for IPF highlights the challenges in translating preclinical efficacy to clinical success. Continued research and head-to-head comparative studies will be crucial in determining the optimal therapeutic applications for each of these promising autotaxin inhibitors. This guide provides a foundational comparison to aid researchers and drug developers in their evaluation of this important class of therapeutic agents.

References

Autotaxin Inhibitors in Fibrotic Diseases: A Comparative Analysis of Pat-505 and GLPG1690

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two investigational autotaxin inhibitors, Pat-505 and GLPG1690 (ziritaxestat), in the context of fibrotic diseases. While both compounds target the same enzyme, their development and clinical outcomes have diverged significantly. This document summarizes the available preclinical and clinical data, details experimental methodologies, and visualizes the underlying signaling pathway to offer a comprehensive resource for researchers in the field.

Executive Summary

This compound and GLPG1690 are both inhibitors of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling molecule implicated in the pathogenesis of fibrosis. Preclinical studies demonstrated the anti-fibrotic potential of both compounds in different disease models. This compound showed robust efficacy in a preclinical model of non-alcoholic steatohepatitis (NASH) by reducing liver fibrosis[1][2]. GLPG1690 also showed promise in a preclinical model of idiopathic pulmonary fibrosis (IPF), where it reduced lung fibrosis[3][4][5].

However, their clinical development trajectories have been markedly different. GLPG1690 progressed to Phase 3 clinical trials for IPF but was ultimately discontinued due to a lack of efficacy and safety concerns, including a numerically higher rate of all-cause mortality in the treatment arms compared to placebo. This compound's clinical development status is less clear from the available information, with data primarily focused on its preclinical characterization. This comparison highlights the challenges in translating preclinical efficacy to clinical success in the complex landscape of fibrotic diseases.

Mechanism of Action: Targeting the Autotaxin-LPA Pathway

Both this compound and GLPG1690 exert their therapeutic effects by inhibiting autotaxin. ATX is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into LPA. LPA then binds to a series of G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that promote key pathological features of fibrosis, including fibroblast recruitment, proliferation, and survival, as well as increased extracellular matrix deposition.

Interestingly, both this compound and GLPG1690 are reported to be non-competitive or to bind to the hydrophobic pocket and channel of the autotaxin enzyme, rather than chelating the zinc ions in the active site[6][7]. This shared binding mode underscores their targeted approach to inhibiting the production of pro-fibrotic LPA.

Below is a diagram illustrating the signaling pathway targeted by these inhibitors.

Autotaxin-LPA Signaling Pathway in Fibrosis LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Target of this compound & GLPG1690 LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds to Signaling Downstream Signaling (e.g., Rho/ROCK, PI3K/Akt, MAPK) LPAR->Signaling Activates Fibrosis Fibrotic Response: - Fibroblast Proliferation - Myofibroblast Differentiation - Extracellular Matrix Deposition Signaling->Fibrosis Inhibitor This compound / GLPG1690 Inhibitor->ATX Inhibits

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound and GLPG1690.

Efficacy Data: A Tale of Two Molecules

The following tables summarize the available quantitative efficacy data for this compound and GLPG1690.

This compound: Preclinical Efficacy in Liver Fibrosis
ExperimentModelTreatment GroupOutcome MeasureResult
Therapeutic Treatment in NASH[1][2]Choline-deficient, high-fat diet mouse model of NASHThis compoundLiver FibrosisRobustly reduced
Therapeutic Treatment in NASH[2]Stelic Mouse Animal Model (STAM™) of NASHThis compoundLiver FibrosisSmall but significant improvement

Note: Specific quantitative reduction percentages for liver fibrosis with this compound were not available in the reviewed literature.

GLPG1690 (Ziritaxestat): Preclinical and Clinical Efficacy in Pulmonary Fibrosis

Preclinical Data

ExperimentModelTreatment GroupOutcome MeasuresResult
Prophylactic and Therapeutic Treatment[4][5]Bleomycin-induced lung fibrosis in miceGLPG1690Ashcroft score, Collagen contentSignificantly reduced both markers; superior to pirfenidone in the prophylactic setting.

Clinical Data

TrialPhasePatient PopulationTreatment GroupsPrimary EndpointKey Efficacy Results
FLORA [8]2aIdiopathic Pulmonary Fibrosis (IPF)GLPG1690 (600 mg once daily) vs. Placebo (n=23)Safety and TolerabilityAt 12 weeks, mean change from baseline in Forced Vital Capacity (FVC) was +8 mL for GLPG1690 vs. -87 mL for placebo.
ISABELA 1 & 2 3Idiopathic Pulmonary Fibrosis (IPF)GLPG1690 (200 mg or 600 mg once daily) vs. Placebo, on top of standard of care (n=1,500 combined)Rate of decline of FVC over 52 weeksTrials terminated for futility and safety concerns. No significant difference in the annual rate of FVC decline between GLPG1690 and placebo. In ISABELA 1, the difference in FVC decline between 600mg GLPG1690 and placebo was 22.7 mL. In ISABELA 2, the difference was 2.8 mL. A numerically higher all-cause mortality was observed in the ziritaxestat groups.

Experimental Protocols

This compound: Choline-Deficient, High-Fat Diet (CD-HFD) Model of NASH

This widely used preclinical model induces features of non-alcoholic steatohepatitis, including liver fibrosis.

  • Animal Model: Male C57BL/6J mice.

  • Diet: A diet deficient in choline and containing a high percentage of fat (typically 60 kcal% from fat) and low in methionine (e.g., 0.1%).

  • Duration: Mice are fed the diet for a period of several weeks to induce progressive liver injury and fibrosis.

  • Therapeutic Intervention: this compound is administered orally after the establishment of liver fibrosis to evaluate its therapeutic efficacy.

  • Efficacy Endpoints:

    • Histopathological analysis of liver tissue to assess the degree of steatosis, inflammation, ballooning, and fibrosis (e.g., using Sirius Red staining for collagen).

    • Biochemical analysis of plasma markers of liver injury (e.g., ALT, AST).

    • Gene expression analysis of pro-fibrotic and inflammatory markers in the liver.

CD-HFD NASH Model Workflow start Male C57BL/6J Mice diet Choline-Deficient, High-Fat Diet (for several weeks) start->diet fibrosis Establishment of Liver Fibrosis diet->fibrosis treatment Oral Administration of this compound or Vehicle (Therapeutic) fibrosis->treatment analysis Efficacy Analysis: - Histopathology (Fibrosis) - Plasma Biomarkers - Gene Expression treatment->analysis GLPG1690 Clinical Trial Progression preclinical Preclinical Efficacy (Bleomycin-induced lung fibrosis) phase1 Phase 1 (Healthy Volunteers) preclinical->phase1 phase2 Phase 2a (FLORA) (IPF Patients, n=23) phase1->phase2 phase3 Phase 3 (ISABELA 1 & 2) (IPF Patients, n=1500) phase2->phase3 discontinuation Discontinuation (Lack of Efficacy & Safety Concerns) phase3->discontinuation

References

Pat-505: A Comparative Guide to its Selectivity for Autotaxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pat-505, a potent autotaxin (ATX) inhibitor, with other relevant inhibitors. The focus is on the validation of its selectivity, supported by available experimental data and detailed methodologies.

Data Presentation: Potency and Selectivity of Autotaxin Inhibitors

The following table summarizes the in vitro potency of this compound and other selected autotaxin inhibitors against the primary target, autotaxin (ENPP2).

CompoundTargetIC50 (nM)Assay ConditionsReference
This compound Human ATX 2.0 LysoPLD activity assay[1]
Human Blood9.7Not Specified[2]
Mouse Plasma62LysoPLD activity assay[2]
PF-8380Human ATX2.8Isolated enzyme assay[3]
Human Whole Blood101Not Specified[3]
GLPG1690Human ATX131Not Specified[4]
PAT-048Human ATX1.1LPC assay[5]

Selectivity Profile:

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins, such as other members of the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family.

For comparison, detailed quantitative selectivity data for PF-8380 and GLPG1690 against ENPP1 and ENPP3 were also not available in the public domain at the time of this review. GLPG1690 is also described as a selective autotaxin inhibitor[2]. The lack of readily available, direct comparative IC50 data highlights a gap in the publicly accessible information for these compounds.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to assess the potency and selectivity of autotaxin inhibitors.

1. Autotaxin (ATX/ENPP2) Inhibition Assay (LysoPLD Activity):

This assay measures the ability of an inhibitor to block the lysophospholipase D (lysoPLD) activity of autotaxin, which is its primary function in converting lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).

  • Principle: A fluorogenic LPC analogue, such as FS-3, is used as a substrate. The cleavage of this substrate by ATX results in the release of a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity.

  • Procedure:

    • Recombinant human autotaxin is incubated with the test compound (e.g., this compound) at various concentrations in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., FS-3).

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

2. ENPP1 and ENPP3 Inhibition Assays:

These assays are used to determine the selectivity of an autotaxin inhibitor against other members of the ENPP family.

  • Principle: A common method involves a colorimetric or fluorometric assay using a synthetic substrate that can be cleaved by ENPP1 and ENPP3. For example, p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) can be used as a substrate, where its hydrolysis by ENPP1 or ENPP3 releases p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm. Alternatively, specific fluorogenic substrates for ENPP1/3 are also available.

  • Procedure:

    • Recombinant human ENPP1 or ENPP3 is incubated with the test inhibitor at various concentrations in a suitable reaction buffer.

    • The reaction is started by adding the substrate (e.g., pNP-TMP or a fluorogenic substrate).

    • The mixture is incubated for a defined period at 37°C.

    • For the colorimetric assay, the reaction is stopped, and the absorbance is measured. For the fluorometric assay, fluorescence is measured kinetically.

    • The IC50 values are calculated similarly to the autotaxin inhibition assay to determine the inhibitory potency against ENPP1 and ENPP3.

Mandatory Visualization

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Catalysis Pat505 This compound Pat505->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Coupling Downstream Downstream Signaling (e.g., PLC, PI3K, RhoA) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: Autotaxin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Inhibitor Selectivity Profiling Workflow cluster_primary_assay Primary Target Assay cluster_selectivity_assays Selectivity Assays start Start: Potent ATX Inhibitor (e.g., this compound) ATX_assay ATX (ENPP2) Inhibition Assay (e.g., FS-3 substrate) start->ATX_assay IC50_ATX Determine IC50 for ATX ATX_assay->IC50_ATX ENPP1_assay ENPP1 Inhibition Assay (e.g., pNP-TMP substrate) IC50_ATX->ENPP1_assay ENPP3_assay ENPP3 Inhibition Assay (e.g., pNP-TMP substrate) IC50_ATX->ENPP3_assay analysis Comparative Analysis: Selectivity Ratio = IC50 (ENPP1/3) / IC50 (ATX) IC50_ATX->analysis IC50_ENPP1 Determine IC50 for ENPP1 ENPP1_assay->IC50_ENPP1 IC50_ENPP3 Determine IC50 for ENPP3 ENPP3_assay->IC50_ENPP3 IC50_ENPP1->analysis IC50_ENPP3->analysis conclusion Conclusion: High selectivity ratio indicates a desirable profile analysis->conclusion

References

A Head-to-Head Comparison of Pat-505 and PF-8380 in Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-fibrotic drug development, the inhibition of autotaxin (ATX), a key enzyme in the production of the pro-fibrotic signaling molecule lysophosphatidic acid (LPA), has emerged as a promising therapeutic strategy. Among the portfolio of ATX inhibitors, Pat-505 and PF-8380 have been investigated in various preclinical models of fibrosis. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in their evaluation of these compounds.

Mechanism of Action: Targeting a Common Pathway

Both this compound and PF-8380 are potent small molecule inhibitors of autotaxin.[1][2][3][4][5][6][7][8][9][10][11] They exert their anti-fibrotic effects by blocking the enzymatic activity of ATX, thereby reducing the production of LPA.[12][13] LPA, through its interaction with specific G protein-coupled receptors, triggers a cascade of downstream signaling events that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix—hallmarks of fibrosis.[14] By inhibiting ATX, both compounds aim to attenuate these pro-fibrotic processes.

cluster_0 ATX-LPA Signaling Pathway cluster_1 Inhibitory Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPAR) LPA->LPAR Activates Fibroblast Fibroblast Proliferation & Myofibroblast Differentiation LPAR->Fibroblast ECM Extracellular Matrix (ECM) Deposition Fibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis Pat505 This compound Pat505->ATX Inhibits PF8380 PF-8380 PF8380->ATX Inhibits

Figure 1: Mechanism of action of this compound and PF-8380.

Potency and In Vitro Activity

Both compounds exhibit high potency against autotaxin in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate their ability to effectively inhibit ATX activity at nanomolar concentrations.

CompoundAssay ConditionIC50 ValueReferences
This compound Human ATX (lysoPLD activity)2.0 nM[7]
Hep3B cells2 nM[4]
Human blood9.7 nM[4][8][9]
Mouse plasma62 nM[4][9]
PF-8380 Isolated enzyme assay2.8 nM[2][3][5][10][15][16]
Rat autotaxin (FS-3 substrate)1.16 nM[3][5]
Human whole blood101 nM[2][3][5][10][15][16]

Performance in Preclinical Fibrosis Models

Direct comparison of the in vivo efficacy of this compound and PF-8380 is challenging due to the use of different animal models of fibrosis in the available studies. This compound has been primarily evaluated in a diet-induced model of non-alcoholic steatohepatitis (NASH), a form of liver fibrosis, while PF-8380 has been tested in chemically-induced models of both liver and lung fibrosis.

This compound in a Model of Liver Fibrosis

In a choline-deficient, high-fat diet (CDAHFD) mouse model of NASH, oral administration of this compound demonstrated significant anti-fibrotic effects.[4][12]

ModelTreatmentKey FindingsReferences
Choline-deficient, high-fat diet (CDAHFD) induced NASH in miceThis compound (30 mg/kg, p.o.)Significantly reduced fibrotic score, the percentage of Picrosirius Red (PSR)-positive area, and α-SMA immunoreactivity.[4][12]
PF-8380 in Models of Liver and Lung Fibrosis

PF-8380 has shown efficacy in attenuating fibrosis in both carbon tetrachloride (CCl4)-induced liver fibrosis and bleomycin-induced pulmonary fibrosis models in mice.[17]

ModelTreatmentKey FindingsReferences
CCl4-induced acute liver injury in micePF-8380Reduced liver injury.[17]
Bleomycin-induced lung fibrosis in micePF-8380Effectively alleviated lung structural damage and fibrosis.[17]

Experimental Protocols

Detailed methodologies for the key fibrosis models are crucial for interpreting the efficacy data.

Choline-Deficient, High-Fat Diet (CDAHFD) Induced NASH Model

This model is commonly used to induce non-alcoholic steatohepatitis with fibrosis that mimics the human condition.[18][19][20][21][22]

start Acclimatization of Mice diet Feeding with Choline-Deficient, High-Fat Diet (CDAHFD) start->diet treatment Oral Gavage with this compound or Vehicle diet->treatment monitoring Monitoring of Body Weight and Clinical Signs treatment->monitoring endpoint Sacrifice and Tissue Collection monitoring->endpoint analysis Histological and Biochemical Analysis of Liver Fibrosis endpoint->analysis end Data Interpretation analysis->end

Figure 2: Workflow for CDAHFD-induced NASH model.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

CCl4 is a well-established hepatotoxin used to induce liver fibrosis in rodents.[23][24][25][26][27]

start Acclimatization of Mice induction Intraperitoneal Injection of CCl4 start->induction treatment Administration of PF-8380 or Vehicle induction->treatment monitoring Monitoring of Animal Health treatment->monitoring endpoint Euthanasia and Liver Tissue Harvesting monitoring->endpoint analysis Assessment of Liver Fibrosis Markers endpoint->analysis end Comparative Analysis analysis->end

Figure 3: Workflow for CCl4-induced liver fibrosis model.
Bleomycin-Induced Pulmonary Fibrosis Model

Intratracheal or systemic administration of the anti-cancer agent bleomycin is a widely used method to induce lung fibrosis in animal models.[1][6][28][29][30]

start Animal Acclimatization induction Intratracheal Instillation of Bleomycin start->induction treatment Dosing with PF-8380 or Vehicle induction->treatment monitoring Observation for Signs of Distress treatment->monitoring endpoint Lung Tissue Collection at a Defined Timepoint monitoring->endpoint analysis Histopathology and Collagen Quantification endpoint->analysis end Evaluation of Anti-Fibrotic Efficacy analysis->end

Figure 4: Workflow for bleomycin-induced lung fibrosis model.

Summary and Conclusion

Both this compound and PF-8380 are potent inhibitors of autotaxin with demonstrated anti-fibrotic activity in preclinical models. While their in vitro potencies are comparable, a direct in vivo comparison is limited by the use of different fibrosis models in the available literature. This compound has shown robust efficacy in a diet-induced model of liver fibrosis, which is considered highly relevant to human NASH. PF-8380 has demonstrated broader anti-fibrotic effects in chemically-induced models of both liver and lung fibrosis.

The choice between these two compounds for further investigation may depend on the specific fibrotic disease of interest and the desired preclinical model. For studies focused on NASH-related fibrosis, this compound has a strong preclinical data package. For broader investigations into fibrotic mechanisms or for targeting lung fibrosis, PF-8380 presents a compelling profile.

Researchers are encouraged to consider the nuances of the experimental designs and endpoints when comparing the data presented. Future head-to-head studies in the same fibrosis model would be invaluable for a more definitive comparison of the in vivo efficacy of these promising autotaxin inhibitors.

References

A Structural Showdown: Unveiling the Mechanistic Divergence of Type III and Type IV Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of drug discovery, the precise understanding of inhibitor-target interactions is paramount. This guide provides a detailed structural and functional comparison of Type III and Type IV autotaxin (ATX) inhibitors, two classes of molecules with distinct mechanisms for modulating the activity of autotaxin, a key enzyme in lipid signaling pathways implicated in a range of pathologies from fibrosis to cancer.[1][2] This analysis is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of ATX inhibition.

Distinguishing Binding Modes: A Tale of Two Pockets

Autotaxin possesses a complex tripartite binding site composed of a catalytic active site, a deep hydrophobic pocket, and an allosteric tunnel.[3][4] The classification of ATX inhibitors is fundamentally based on their mode of interaction with these domains.[3][4][5]

Type III inhibitors are characterized by their exclusive binding to the allosteric, hydrophobic tunnel of ATX.[3][6] This interaction is non-competitive, meaning these inhibitors do not directly compete with the substrate, lysophosphatidylcholine (LPC), for binding in the active site.[3] Instead, they modulate the enzyme's activity allosterically. Prominent examples of Type III inhibitors include bile salts like tauroursodeoxycholic acid (TUDCA) and ursodeoxycholic acid (UDCA).[3][4]

In contrast, Type IV inhibitors are hybrid molecules that exhibit a more extensive binding mode, simultaneously occupying both the hydrophobic pocket and the allosteric tunnel.[4][6] This dual engagement allows them to competitively block substrate binding and potentially interfere with the product (lysophosphatidic acid, LPA) release, offering a multifaceted approach to inhibition.[6] A notable example of a Type IV inhibitor that has progressed to clinical trials is ziritaxestat (GLPG1690).[4][6]

At a Glance: Comparative Inhibitor Properties

The following table summarizes key quantitative data for representative Type III and Type IV ATX inhibitors, highlighting differences in their potency.

Inhibitor ClassRepresentative InhibitorTarget Binding Site(s)IC50SpeciesAssay SubstrateReference
Type III Tauroursodeoxycholic acid (TUDCA)Allosteric Tunnel10.4 µMMammalianLPC[3]
Type III Ursodeoxycholic acid (UDCA)Allosteric Tunnel8.8 µMMammalianLPC[3]
Type III PAT-347Allosteric Tunnel0.3 nMNot SpecifiedLPC[3]
Type IV Ziritaxestat (GLPG1690)Hydrophobic Pocket & Allosteric TunnelNot SpecifiedNot SpecifiedNot Specified[6]
Type IV FP-Cpd 17Hydrophobic Pocket & Allosteric TunnelNot SpecifiedNot SpecifiedNot Specified[5]

Delving Deeper: Signaling Implications and Experimental Workflows

The distinct binding mechanisms of Type III and Type IV inhibitors have profound implications for their impact on the ATX-LPA signaling axis. ATX catalyzes the hydrolysis of LPC to LPA, which in turn activates a family of G protein-coupled receptors (LPAR1-6), triggering downstream pathways that regulate cell proliferation, migration, and survival.[1][7][8] These pathways include the RhoA, MAPK/ERK, and AKT/PKB signaling cascades.[8][9] By occupying the allosteric tunnel, Type IV inhibitors may not only block LPA production but also interfere with a putative LPA "chaperone" function of ATX, potentially diminishing the channeling of LPA to its receptors.[5][10]

ATX-LPA Signaling Pathway and Inhibitor Intervention Points

ATX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action LPC LPC ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation G_protein G Proteins LPAR->G_protein Downstream Downstream Signaling (RhoA, MAPK/ERK, AKT/PKB) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Type_III Type III Inhibitor Type_III->ATX Allosteric Tunnel Binding (Non-competitive) Type_IV Type IV Inhibitor Type_IV->ATX Pocket & Tunnel Binding (Competitive/Mixed) Experimental_Workflow start Start: Candidate Inhibitors (Type III vs. Type IV) biochemical_assay Biochemical Assay: IC50 Determination (e.g., Choline-Release Assay) start->biochemical_assay selectivity_assay Selectivity Profiling: Screen against related enzymes biochemical_assay->selectivity_assay cell_based_assay Cell-Based Assays: - Proliferation (e.g., MTT) - Migration (e.g., Transwell) - Downstream Signaling (e.g., Western Blot for p-ERK, p-AKT) selectivity_assay->cell_based_assay in_vivo_model In Vivo Efficacy Models: (e.g., Fibrosis or Cancer Models) cell_based_assay->in_vivo_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in_vivo_model->pk_pd end Conclusion: Comparative Efficacy & MoA pk_pd->end

References

A Comparative Guide to Small Molecule Inhibitors of Polo-like Kinase 1 (PLK1)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Alternatives to Classic PLK1 Inhibitors for Researchers, Scientists, and Drug Development Professionals

Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, and its overexpression is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention. While the initial query mentioned Pat-505, it is important to clarify that this compound is an inhibitor of autotaxin. This guide will focus on providing a comparative analysis of well-characterized and novel small molecule inhibitors of PLK1, a key target in oncology research.

This guide presents a detailed comparison of several key PLK1 inhibitors, including their mechanism of action, potency, and selectivity, supported by experimental data. We also provide detailed protocols for the key experiments cited to enable researchers to conduct their own evaluations.

Comparative Analysis of PLK1 Inhibitors

The development of PLK1 inhibitors has led to a range of compounds with distinct chemical scaffolds and modes of action. These can be broadly categorized into ATP-competitive inhibitors, which bind to the kinase domain, and non-ATP-competitive inhibitors, which often target the Polo-Box Domain (PBD).

InhibitorTypePLK1 IC50/KiSelectivity ProfileKey Cellular EffectsDevelopment Phase
Volasertib (BI 6727) ATP-competitiveIC50: 0.87 nMHighly selective for PLK1 over PLK2 (6-fold) and PLK3 (65-fold).[1][2]Induces G2/M arrest and apoptosis.[2]Phase III trials have been conducted.[3]
Onvansertib (NMS-P937) ATP-competitiveIC50: 2 nMOver 5000-fold selectivity against PLK2 and PLK3.[1]Causes mitotic arrest followed by apoptosis.[1]Phase I/II clinical trials.[4]
Rigosertib (ON 01910.Na) Non-ATP-competitive (Ras mimetic)IC50: 9 nMAlso inhibits PI3K. 30-fold greater selectivity for PLK1 over PLK2; no activity against PLK3.[1][5]Induces G2/M arrest and apoptosis.[5]Phase III trials have been conducted.[6]
BI 2536 ATP-competitiveIC50: 0.83 nMPotent PLK1 inhibitor.[1] Also inhibits Bromodomain 4 (BRD4).[1]Induces apoptosis and attenuates autophagy.[1]Phase II trials; development largely discontinued in favor of second-generation compounds.[3][4]
GSK461364A ATP-competitiveKi: 2.2 nMOver 1000-fold selective against PLK2/3.[1]Promotes G2/M arrest.[7]Phase I trials.[4][7]
Poloxin Non-ATP-competitive (PBD inhibitor)Apparent IC50: 4.8 µM4-fold and 11-fold higher IC50 against PLK2 and PLK3 PBDs, respectively.[1]Induces abnormal spindle formation and mitotic arrest.[5]Preclinical.[5]
TAK-960 ATP-competitivePotent PLK1 inhibitor.Selective PLK1 inhibitor.[1]Active in various tumor cell lines.[1]Preclinical/Phase I.
SBE 13 HCl ATP-competitiveIC50: 200 pMOver 4000-fold selectivity over Aurora A, PLK2, and PLK3.[1]Not specified in the provided results.Preclinical.
MLN0905 ATP-competitiveIC50: 2 nMPotent PLK1 inhibitor.[1]Not specified in the provided results.Preclinical.
RO3280 ATP-competitiveIC50: 3 nMHighly selective for PLK1.[1]Not specified in the provided results.Preclinical.
GW843682X ATP-competitiveIC50: 2.2 nM (PLK1), 9.1 nM (PLK3)Selective for PLK1 and PLK3 over other kinases.[1]Not specified in the provided results.Preclinical.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PLK1 inhibitors, it is crucial to visualize the PLK1 signaling pathway and the experimental workflows used for their characterization.

PLK1_Signaling_Pathway PLK1 Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B/CDK1 Centrosome_Maturation Centrosome Maturation CyclinB_CDK1->Centrosome_Maturation drives PLK1_Activation PLK1 Activation CDC25C CDC25C PLK1_Activation->CDC25C activates PLK1_Activation->Centrosome_Maturation promotes Spindle_Assembly Spindle Assembly PLK1_Activation->Spindle_Assembly regulates Chromosome_Segregation Chromosome Segregation PLK1_Activation->Chromosome_Segregation ensures fidelity APC_C Anaphase-Promoting Complex (APC/C) PLK1_Activation->APC_C activates Mitotic_Arrest Mitotic Arrest PLK1_Activation->Mitotic_Arrest CDC25C->CyclinB_CDK1 activates Cytokinesis Cytokinesis APC_C->Cytokinesis initiates Growth_Factors Growth Factors Upstream_Kinases Upstream Kinases (e.g., Aurora A) Growth_Factors->Upstream_Kinases activate Upstream_Kinases->PLK1_Activation phosphorylate PLK1_Inhibitors Small Molecule PLK1 Inhibitors PLK1_Inhibitors->PLK1_Activation inhibit PLK1_Inhibitors->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis leads to

Caption: PLK1 signaling pathway in mitosis and the point of intervention for small molecule inhibitors.

Experimental_Workflow Workflow for Characterizing PLK1 Inhibitors Compound_Library Small Molecule Inhibitor Library Biochemical_Assay Biochemical Kinase Assay (e.g., Lanthascreen) Compound_Library->Biochemical_Assay Primary Screen Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Secondary Screen Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assay->Cell_Cycle_Analysis Mechanism of Action Western_Blot Western Blot Analysis (PLK1 substrate phosphorylation) Cell_Based_Assay->Western_Blot Target Engagement Lead_Compound Lead Compound Identification Cell_Cycle_Analysis->Lead_Compound Western_Blot->Lead_Compound In_Vivo_Studies In Vivo Xenograft Models Lead_Compound->In_Vivo_Studies Efficacy Testing

Caption: A typical experimental workflow for the identification and characterization of novel PLK1 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of small molecule inhibitors.

Biochemical Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

Objective: To determine the direct inhibitory effect of a compound on PLK1 kinase activity by measuring its binding affinity (Ki).

Materials:

  • Recombinant human PLK1 enzyme

  • Lanthascreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute further in the assay buffer.

  • In a 384-well plate, add the diluted test compounds.

  • Add the PLK1 enzyme and the Alexa Fluor™ 647-labeled tracer to each well.

  • Add the Lanthascreen™ Eu-anti-GST antibody to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission of the tracer is measured at 665 nm, and the emission of the Eu-antibody is measured at 615 nm.

  • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then plotted as the TR-FRET ratio versus the log of the compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of PLK1 inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of PLK1 inhibitors on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content of the cells is measured by the fluorescence of the PI.

  • The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.

Conclusion

The landscape of PLK1 inhibitors is diverse, with several promising candidates demonstrating potent anti-cancer activity in preclinical and clinical studies. ATP-competitive inhibitors like Volasertib and Onvansertib have shown high potency and selectivity. Non-ATP-competitive inhibitors, such as Rigosertib and Poloxin, offer alternative mechanisms of action that may overcome resistance to kinase domain inhibitors. The choice of an inhibitor for further investigation will depend on the specific research question, the cancer type being studied, and the desired pharmacological profile. The experimental protocols provided in this guide offer a standardized framework for the rigorous evaluation of these and other novel PLK1 inhibitors.

References

Pat-505: A Potent and Selective Inhibitor of ENPP2 with Limited Cross-Reactivity within the ENPP Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its biological effects and potential off-target activities. This guide provides a comparative analysis of Pat-505, a potent inhibitor of Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2), and its cross-reactivity with other members of the ENPP family.

This compound has emerged as a significant tool in the study of lysophosphatidic acid (LPA) signaling pathways due to its high affinity and specificity for ENPP2. While literature strongly supports its selectivity, a comprehensive quantitative analysis of its interaction with all other ENPP family members is not extensively documented in publicly available research. This guide synthesizes the available data on this compound's activity and provides detailed experimental protocols for assessing ENPP enzyme inhibition, enabling researchers to conduct their own comprehensive selectivity profiling.

This compound Inhibition Profile across the ENPP Family

This compound is a non-competitive inhibitor of human ENPP2 with a reported IC50 value of 2.0 nM.[1][2] It demonstrates potent inhibition of ENPP2 activity in various biological matrices, including human blood (IC50 = 9.7 nM) and mouse plasma (IC50 = 62 nM).[3]

The ENPP family consists of seven members (ENPP1-7) with diverse physiological roles.[5][6] ENPP1 and ENPP3 are primarily involved in nucleotide metabolism, while ENPP4, ENPP5, ENPP6, and ENPP7 have varied substrate specificities.[5][6] The structural differences in the active sites and substrate binding pockets among the ENPP family members likely contribute to the selectivity of inhibitors like this compound for ENPP2.[5]

Table 1: this compound Inhibition Data

ENPP Family MemberCommon NameThis compound IC50Reference
ENPP1PC-1Data not available
ENPP2Autotaxin (ATX)2.0 nM (human, recombinant)[1][2]
ENPP3CD203cData not available
ENPP4Data not available
ENPP5Data not available
ENPP6Data not available
ENPP7Alkaline SphingomyelinaseData not available

Signaling Pathway of ENPP2 Inhibition by this compound

ENPP2 is a secreted lysophospholipase D that plays a crucial role in the production of the signaling lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC). LPA then binds to its G protein-coupled receptors (GPCRs) to initiate a wide range of cellular responses, including cell proliferation, migration, and survival. This compound, by inhibiting ENPP2, effectively blocks the synthesis of LPA, thereby attenuating these downstream signaling events.

ENPP2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LPC Lysophosphatidylcholine (LPC) ENPP2 ENPP2 (Autotaxin) LPC->ENPP2 substrate LPA Lysophosphatidic Acid (LPA) ENPP2->LPA converts to Pat505 This compound Pat505->ENPP2 inhibits LPA_R LPA Receptor (GPCR) LPA->LPA_R activates Downstream Downstream Signaling (Proliferation, Migration, etc.) LPA_R->Downstream initiates

Caption: Inhibition of the ENPP2 signaling pathway by this compound.

Experimental Protocols for Assessing ENPP Cross-Reactivity

To determine the selectivity of an inhibitor like this compound, it is essential to perform enzymatic assays with purified ENPP family members. Below are representative protocols for assessing the activity of ENPP1 and ENPP3, which can be adapted for other family members based on their specific substrates.

ENPP1 Activity Assay

This protocol describes the measurement of ENPP1 activity using a colorimetric or LC-MS/MS-based method.

Materials:

  • Purified recombinant human ENPP1

  • Assay buffer: 50 mM Tris-HCl (pH 8.5), 130 mM NaCl, 1 mM CaCl2, 5 mM KCl

  • Substrate 1 (colorimetric): p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)

  • Substrate 2 (LC-MS/MS): Adenosine triphosphate (ATP)

  • This compound or other test compounds

  • 96-well clear microplate

  • Microplate reader (for colorimetric assay)

  • LC-MS/MS instrument (for ATP consumption assay)

Procedure:

  • Prepare a reaction mixture containing assay buffer and the desired concentration of ENPP1 enzyme.

  • Add this compound or other test compounds at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the substrate (p-Nph-5'-TMP or ATP).

  • For the colorimetric assay: Measure the change in absorbance at 405 nm every minute for 60 minutes at 37°C. The release of p-nitrophenolate results in an increase in absorbance.

  • For the LC-MS/MS assay: After a 30-minute incubation at 37°C, stop the reaction by heating the samples at 95°C for 3 minutes. Analyze the consumption of ATP using LC-MS/MS.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

ENPP1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer + ENPP1) Add_Cmpd Add this compound Prep_Mix->Add_Cmpd Add_Sub Add Substrate (p-Nph-5'-TMP or ATP) Add_Cmpd->Add_Sub Incubate Incubate at 37°C Add_Sub->Incubate Colorimetric Colorimetric: Measure Absorbance at 405 nm Incubate->Colorimetric or LCMS LC-MS/MS: Stop Reaction & Analyze ATP Incubate->LCMS Calc_IC50 Calculate IC50 Colorimetric->Calc_IC50 LCMS->Calc_IC50

Caption: Experimental workflow for the ENPP1 activity assay.

ENPP3 Activity Assay

This protocol utilizes a fluorescence polarization (FP)-based method to measure ENPP3 activity.

Materials:

  • Purified recombinant human ENPP3

  • Assay buffer: 25 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM ZnCl2, 0.01% Triton X-100

  • Substrate: ATP or cyclic GMP-AMP (cGAMP)

  • Transcreener® AMP²/GMP² Assay Kit (contains antibody and tracer)

  • This compound or other test compounds

  • Low-volume 384-well black microplate

  • Microplate reader with FP capabilities

Procedure:

  • Dispense the ENPP3 enzyme into the wells of the microplate.

  • Add this compound or other test compounds at various concentrations.

  • Initiate the reaction by adding the substrate (ATP or cGAMP).

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction and detect the produced AMP/GMP by adding the Transcreener® detection mix containing an anti-AMP/GMP antibody and a fluorescent tracer.

  • Incubate for 90 minutes at room temperature.

  • Measure the fluorescence polarization. The amount of AMP/GMP produced is inversely proportional to the FP signal.

  • Calculate the percent inhibition and determine the IC50 value.

ENPP3_Assay_Workflow cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Dispense_Enz Dispense ENPP3 Add_Cmpd Add this compound Dispense_Enz->Add_Cmpd Add_Sub Add Substrate (ATP or cGAMP) Add_Cmpd->Add_Sub Incubate_37 Incubate at 37°C Add_Sub->Incubate_37 Add_Detect Add Transcreener® Detection Mix Incubate_37->Add_Detect Incubate_RT Incubate at RT Add_Detect->Incubate_RT Read_FP Measure Fluorescence Polarization Incubate_RT->Read_FP Calc_IC50 Calculate IC50 Read_FP->Calc_IC50

Caption: Experimental workflow for the ENPP3 fluorescence polarization assay.

Conclusion

This compound is a highly potent and selective inhibitor of ENPP2, making it an invaluable tool for investigating the physiological and pathological roles of the ENPP2/LPA signaling axis. While qualitative statements confirm its selectivity, the lack of comprehensive, publicly available quantitative data on its cross-reactivity with other ENPP family members highlights a need for further investigation. The provided experimental protocols offer a foundation for researchers to perform their own detailed selectivity profiling, which is crucial for the accurate interpretation of experimental results and the development of next-generation ENPP2 inhibitors with improved therapeutic windows.

References

Unlocking Synergistic Potential: A Comparative Guide to Combination Therapies with Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential synergistic effects of the autotaxin inhibitor Pat-505 with other compounds. While direct experimental data on this compound in combination therapies is not yet publicly available, this guide draws on preclinical evidence from other structurally and functionally similar autotaxin inhibitors to build a strong case for future investigation and to inform the design of synergistic drug development strategies.

Autotaxin (ATX) is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of cellular processes, including cell proliferation, migration, and survival. The ATX-LPA signaling axis is implicated in the pathology of various diseases, notably fibrosis and cancer. This compound is a potent and selective noncompetitive inhibitor of autotaxin, demonstrating anti-fibrotic effects in preclinical models of nonalcoholic steatohepatitis (NASH). The inhibition of LPA production presents a promising therapeutic strategy, and emerging evidence suggests that combining autotaxin inhibitors with other therapeutic agents can lead to synergistic or enhanced efficacy.

This guide summarizes key preclinical findings on the synergistic effects of various autotaxin inhibitors in combination with chemotherapy, targeted therapy, and immunotherapy, providing a framework for understanding the potential of this compound in similar combination regimens.

Synergistic Effects of Autotaxin Inhibitors in Oncology

Preclinical studies have demonstrated that inhibiting the ATX-LPA axis can enhance the efficacy of standard-of-care and novel cancer therapies. This section details the quantitative outcomes of these combination studies.

Table 1: Quantitative Analysis of Synergistic Anti-Tumor Effects of Autotaxin Inhibitors
Autotaxin InhibitorCombination PartnerCancer ModelKey Synergistic/Enhanced OutcomesReference
ONO-8430506 PaclitaxelBreast Cancer (MDA-MB-231 xenograft)Enhanced tumor growth inhibition compared to either agent alone.[1]
GLPG1690 DoxorubicinBreast Cancer (4T1 orthotopic)Synergistically decreased tumor growth and the percentage of Ki67-positive cells.[2]
GLPG1690 RadiotherapyBreast Cancer (4T1 orthotopic)Enhanced reduction in tumor cell proliferation (Ki67-positive cells) and increased apoptosis (cleaved caspase-3).[2]
PF-8380 Anti-PD-1 AntibodyNon-Small Cell Lung Cancer (KP murine models)Restored antitumor immune response and efficaciously controlled lung tumor growth.[3]
IOA-289 Galunisertib (TGF-β inhibitor) + GemcitabinePancreatic Ductal Adenocarcinoma (Orthotopic murine models)Overcame resistance to galunisertib and gemcitabine, leading to prolonged survival.[4][5]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects observed with autotaxin inhibitors stem from the multifaceted role of the ATX-LPA signaling axis in the tumor microenvironment. Inhibition of LPA production can modulate several cancer-related pathways, creating a more favorable environment for the action of other therapies.

ATX-LPA Signaling Pathway and Synergy cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_synergy Points of Synergistic Interaction LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Target of this compound LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production Chemo Chemotherapy/ Radiotherapy ATX->Chemo Inhibition of ATX Enhances Sensitivity Immuno Immunotherapy (e.g., anti-PD-1) ATX->Immuno Inhibition of ATX Restores Immune Response Targeted Targeted Therapy (e.g., TGF-β inhibitor) ATX->Targeted Inhibition of ATX Overcomes Resistance LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/AKT, MAPK) LPAR->Downstream Cellular_Effects Cellular Effects: - Proliferation - Migration - Survival - Cytokine Production Downstream->Cellular_Effects Cellular_Effects->Chemo Resistance Cellular_Effects->Immuno Immune Evasion Cellular_Effects->Targeted Resistance

Caption: ATX-LPA signaling pathway and points of synergistic interaction.

By inhibiting ATX, this compound can potentially:

  • Enhance Chemotherapy and Radiotherapy Efficacy: The ATX-LPA axis is implicated in promoting cell survival and proliferation, which can contribute to resistance to cytotoxic therapies. Inhibiting this pathway may render cancer cells more susceptible to the damaging effects of chemotherapy and radiation.[2]

  • Overcome Resistance to Targeted Therapies: In some cancers, resistance to targeted therapies like TGF-β inhibitors can be driven by the upregulation of alternative signaling pathways, including the ATX-LPA axis. Co-inhibition can block this escape mechanism.[4][5]

  • Promote Anti-Tumor Immunity: LPA in the tumor microenvironment can have immunosuppressive effects. By reducing LPA levels, autotaxin inhibitors can help to restore the activity of cytotoxic T cells, thereby potentiating the effects of immune checkpoint inhibitors.[3]

Experimental Protocols

This section provides a generalized overview of the methodologies employed in the preclinical studies that form the basis of this guide. For specific details, please refer to the cited publications.

In Vivo Tumor Growth and Metastasis Models
  • Cell Lines and Animal Models: Studies typically utilize established human or murine cancer cell lines (e.g., MDA-MB-231 for breast cancer, KP murine lung cancer models). These cells are implanted into immunocompromised (for human xenografts) or syngeneic (for murine models) mice. Orthotopic implantation (e.g., in the mammary fat pad for breast cancer) is often preferred to mimic the natural tumor microenvironment.

  • Treatment Regimens: Once tumors are established, animals are randomized into treatment groups: vehicle control, autotaxin inhibitor alone, combination partner alone, and the combination of the autotaxin inhibitor and the partner drug. Dosing is typically administered via oral gavage for the autotaxin inhibitor and through appropriate routes (e.g., intraperitoneal injection) for the combination partner, following established protocols.

  • Efficacy Endpoints: Tumor growth is monitored regularly using calipers. At the end of the study, tumors are excised and weighed. Metastatic burden can be assessed by examining relevant organs (e.g., lungs) through histological analysis or imaging.

  • Pharmacodynamic and Mechanistic Analyses: Tumor and plasma samples are collected for biomarker analysis. This can include measuring LPA levels to confirm target engagement, and assessing markers of cell proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), and immune cell infiltration (e.g., CD8+ T cells) by immunohistochemistry or flow cytometry.

Workflow for Evaluating Synergistic Effects

Experimental Workflow for Synergy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Dose_Response Dose-Response Assays (Single Agents) Cell_Culture->Dose_Response Combination_Assay Combination Assays (e.g., Checkerboard) Dose_Response->Combination_Assay Synergy_Calc Synergy Calculation (e.g., Combination Index) Combination_Assay->Synergy_Calc Animal_Model Establish Animal Model of Cancer Synergy_Calc->Animal_Model Inform In Vivo Dosing Treatment Administer Treatments (Single and Combination) Animal_Model->Treatment Tumor_Monitoring Monitor Tumor Growth and Metastasis Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Biomarkers Tumor_Monitoring->Endpoint_Analysis

Caption: Generalized experimental workflow for evaluating synergistic effects.

Conclusion and Future Directions

The preclinical evidence for the synergistic and enhanced anti-cancer effects of autotaxin inhibitors in combination with various therapeutic modalities is compelling. While direct data for this compound is not yet available, the consistent findings across different autotaxin inhibitors and cancer types strongly suggest that this compound holds significant potential for use in combination therapies.

Future research should focus on:

  • Directly investigating the synergistic effects of this compound with a range of anti-cancer agents in relevant preclinical models.

  • Identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies.

  • Optimizing dosing schedules and regimens to maximize synergy and minimize potential toxicities.

By building on the foundational knowledge outlined in this guide, the research and drug development community can accelerate the exploration of this compound as a cornerstone of innovative and effective combination therapies for cancer and other diseases.

References

Head-to-Head Comparison of Novel Autotaxin Inhibitors: PAT-505 and PAT-048

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Fibrosis Drug Development

In the landscape of anti-fibrotic therapeutic development, the inhibition of autotaxin (ATX), a key enzyme in the production of the pro-fibrotic signaling molecule lysophosphatidic acid (LPA), has emerged as a promising strategy. This guide provides a detailed head-to-head comparison of two potent, selective, and orally bioavailable ATX inhibitors, PAT-505 and PAT-048. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by available preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

I. Executive Summary

This compound and PAT-048 are both potent inhibitors of autotaxin, with in vitro studies demonstrating their high affinity for the enzyme. Preclinical evidence suggests differential efficacy in various models of fibrosis. This compound has shown significant anti-fibrotic effects in mouse models of nonalcoholic steatohepatitis (NASH), a form of liver fibrosis. In contrast, PAT-048 has demonstrated efficacy in a mouse model of bleomycin-induced dermal fibrosis, while proving ineffective in a model of pulmonary fibrosis. This suggests that while both molecules target the same enzyme, their therapeutic applications may be tailored to specific fibrotic diseases.

II. Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and PAT-048, providing a direct comparison of their in vitro potency and in vivo pharmacodynamic effects.

Table 1: In Vitro Inhibitory Activity against Autotaxin

ParameterThis compoundPAT-048Reference
IC₅₀ (LPC as substrate) 2 nM1.1 nM[1]
IC₅₀ (Human Plasma) 9.7 nM8.9 nM[1]
IC₅₀ (Mouse Plasma) 62 nM20 nM[1]

Table 2: In Vivo Pharmacodynamic and Efficacy Data

ParameterThis compoundPAT-048Reference
Animal Model Nonalcoholic Steatohepatitis (NASH)Bleomycin-induced Dermal Fibrosis[2][3]
Dose and Route 30 mg/kg, oral20 mg/kg, oral[2][3]
Effect on Plasma ATX Activity Significant inhibition>90% inhibition[2][3]
Primary Efficacy Endpoint Reduction in liver fibrosisAttenuation of dermal fibrosis[2][3]
Reported Inefficacy Not reportedIneffective in bleomycin-induced pulmonary fibrosis[1]

III. Mechanism of Action and Signaling Pathway

Both this compound and PAT-048 exert their therapeutic effects by inhibiting autotaxin, a secreted lysophospholipase D. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[4] LPA, a potent bioactive lipid, signals through a family of G protein-coupled receptors (LPARs) to promote a variety of cellular responses implicated in fibrosis, including fibroblast proliferation and activation, and extracellular matrix deposition.[5][6] By blocking ATX, this compound and PAT-048 reduce the production of LPA, thereby attenuating these pro-fibrotic signaling cascades.[2][3]

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptor (LPAR) LPA->LPAR Binds and Activates Inhibitor This compound / PAT-048 Inhibitor->ATX Inhibits G_protein G Proteins LPAR->G_protein Activates Downstream Downstream Effectors (e.g., Rho, ROCK, PLC, PI3K) G_protein->Downstream Modulates Fibrosis Pro-fibrotic Gene Expression (Collagen, α-SMA) Downstream->Fibrosis Leads to

Figure 1: The Autotaxin-LPA Signaling Pathway and Point of Inhibition by this compound and PAT-048.

IV. Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

A. Bleomycin-Induced Dermal Fibrosis Model (for PAT-048 Evaluation)

This model is utilized to assess the efficacy of anti-fibrotic compounds in a skin fibrosis context.

1. Animal Model:

  • Species: C57BL/6 mice, 6-8 weeks old.

  • Housing: Standard housing conditions with ad libitum access to food and water.

2. Induction of Fibrosis:

  • Agent: Bleomycin sulfate dissolved in sterile phosphate-buffered saline (PBS).

  • Administration: Daily subcutaneous injections of bleomycin (e.g., 100 µl of a 0.5 mg/ml solution) into a defined area on the shaved upper back for a period of 14 to 28 days. Control animals receive daily subcutaneous injections of PBS.

3. Drug Administration (PAT-048):

  • Formulation: PAT-048 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: Oral gavage administration of PAT-048 (e.g., 20 mg/kg) once daily, commencing either concurrently with the first bleomycin injection (prophylactic regimen) or after a specified period of bleomycin induction (therapeutic regimen).

4. Endpoint Analysis:

  • Histology: Skin biopsies are collected at the end of the study, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess collagen deposition and dermal thickness.

  • Immunohistochemistry (IHC): Staining for alpha-smooth muscle actin (α-SMA) to identify myofibroblasts.

  • Quantitative PCR (qPCR): Analysis of mRNA expression levels of key fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1) in skin tissue homogenates.

Dermal_Fibrosis_Workflow start Start: C57BL/6 Mice induction Daily Subcutaneous Bleomycin Injection (14-28 days) start->induction treatment Daily Oral Gavage with PAT-048 (e.g., 20 mg/kg) induction->treatment control Daily Oral Gavage with Vehicle induction->control endpoints Endpoint Analysis treatment->endpoints control->endpoints histology Histology (H&E, Masson's Trichrome) endpoints->histology ihc IHC (α-SMA) endpoints->ihc qpcr qPCR (Fibrotic Markers) endpoints->qpcr

Figure 2: Experimental Workflow for the Bleomycin-Induced Dermal Fibrosis Model.

B. Nonalcoholic Steatohepatitis (NASH) Model (for this compound Evaluation)

This model is employed to evaluate the efficacy of therapeutic agents in a diet-induced liver fibrosis setting.

1. Animal Model:

  • Species: C57BL/6 mice.

  • Housing: As described above.

2. Induction of NASH:

  • Diet: Mice are fed a diet deficient in choline and defined in amino acids, supplemented with high fat (e.g., 60% kcal from fat) for a period of several weeks to induce the key features of NASH, including steatosis, inflammation, and fibrosis.

3. Drug Administration (this compound):

  • Formulation: this compound is formulated in a suitable vehicle for oral administration.

  • Dosing: Oral gavage of this compound (e.g., 30 mg/kg) once daily, typically initiated after the establishment of NASH pathology (therapeutic regimen).

4. Endpoint Analysis:

  • Serum Biochemistry: Measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum to assess liver injury.

  • Histology: Liver tissue is harvested, fixed, and sectioned. H&E staining is used to evaluate steatosis, inflammation, and ballooning. Sirius Red staining is performed to visualize and quantify collagen deposition as a measure of fibrosis.

  • Hydroxyproline Assay: A quantitative biochemical assay to measure the total collagen content in liver tissue.

  • Gene Expression Analysis: qPCR analysis of liver homogenates for genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism.

NASH_Workflow start Start: C57BL/6 Mice induction Choline-Deficient, High-Fat Diet (Several Weeks) start->induction treatment Daily Oral Gavage with this compound (e.g., 30 mg/kg) induction->treatment control Daily Oral Gavage with Vehicle induction->control endpoints Endpoint Analysis treatment->endpoints control->endpoints biochem Serum Biochemistry (ALT, AST) endpoints->biochem histology Histology (H&E, Sirius Red) endpoints->histology hydroxyproline Hydroxyproline Assay endpoints->hydroxyproline qpcr qPCR (Fibrotic & Inflammatory Markers) endpoints->qpcr

Figure 3: Experimental Workflow for the Diet-Induced NASH Model.

V. Conclusion

This compound and PAT-048 represent promising therapeutic candidates for the treatment of fibrotic diseases through the targeted inhibition of autotaxin. The available preclinical data highlight their potent anti-fibrotic activity, albeit with apparent differences in efficacy across various organ systems. This compound shows particular promise for liver fibrosis, while PAT-048 demonstrates efficacy in dermal fibrosis. Further head-to-head comparative studies, particularly focusing on their pharmacokinetic profiles and efficacy in a broader range of fibrosis models, are warranted to fully elucidate their therapeutic potential and guide their clinical development. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and advance the field of anti-fibrotic drug discovery.

References

Safety Operating Guide

Proper Disposal Procedures for Pat-505

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Pat-505" is a hypothetical substance identifier. The following procedures are based on best practices for the disposal of a common class of hazardous laboratory chemicals: chlorinated organic solvents . Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling and disposal.

Immediate Safety and Hazard Assessment

Before handling this compound waste, it is crucial to understand its potential hazards. As a representative chlorinated solvent, this compound is assumed to be toxic, an irritant, and hazardous to the environment.

Personal Protective Equipment (PPE): Proper PPE is mandatory to reduce the risk of exposure.[1] The level of PPE required can vary based on the scale of the handling procedure.

PPE LevelEquipmentWhen to Use
Level D (Minimum) Safety glasses, lab coat, nitrile gloves, closed-toe shoes.[2][3]Standard handling of small quantities in a well-ventilated area.
Level C Full-face air-purifying respirator, chemical-resistant gloves and boots, hooded chemical-resistant clothing.[3]Procedures with a higher risk of vapor inhalation or splashing.
Level B Supplied-air respirator (SCBA), chemical-resistant suit, inner and outer chemical-resistant gloves, chemical-resistant boots.[3]Major spill response or when ventilation is inadequate.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

Key Segregation Principles:

  • Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids or bases.[4]

  • Collect halogenated and non-halogenated solvent wastes in separate containers.[5][6]

  • Solid waste contaminated with this compound (e.g., gloves, absorbent pads) should be collected separately from liquid waste.[7]

Container Labeling and Storage:

  • Use a designated, compatible waste container, preferably the original container or one made of a material that does not react with chlorinated solvents.[8]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound, Chlorinated Solvent Waste"), concentration, and accumulation start date.[8][9]

  • Containers must be kept securely closed except when adding waste.[8][10]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8] This area should have secondary containment to prevent spills from reaching drains.[8]

Disposal Protocol

Hazardous chemical waste like this compound must never be disposed of down the drain or in regular trash.[9][11]

Step-by-Step Disposal Procedure:

  • Preparation: Ensure all PPE is correctly worn.

  • Collection: Collect this compound waste in the appropriately labeled container, ensuring not to overfill (leave at least 10% headspace).

  • Storage: Securely close the waste container and place it in the designated SAA.

  • Request Pickup: Once the container is full or has been in storage for a predetermined time (often not to exceed one year), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[8][11]

  • Documentation: Complete any required waste disposal forms, accurately detailing the contents of the container.

Empty Container Disposal:

  • A container that held this compound is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[10]

  • "Empty" containers should have their labels defaced and can often be disposed of as regular trash, though institutional policies may vary.[9][10]

  • Containers that held acutely hazardous waste require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[9][10]

Emergency Procedures: this compound Spills

In the event of a spill, a quick and informed response is crucial to minimize harm.[12]

Spill SizeContainment and CleanupReporting
Minor Spill (<1 Liter) Alert personnel in the immediate area.[13] Confine the spill using absorbent material, working from the outside in.[14][15] Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[13][15]Report the incident to the lab supervisor and EHS.[15]
Major Spill (>1 Liter) Evacuate the laboratory immediately.[13][16] If safe to do so, turn off ignition sources and close the lab door.[16] Alert others and call your institution's emergency number or 911.[16]Remain safely nearby to provide information to emergency responders.[15]

Experimental Workflow for Spill Cleanup

cluster_prep Preparation cluster_contain Containment cluster_cleanup Cleanup cluster_disposal Disposal & Reporting AssessSpill Assess Spill Size & Hazard DonPPE Don Appropriate PPE AssessSpill->DonPPE AlertPersonnel Alert Personnel DonPPE->AlertPersonnel ConfineSpill Confine Spill with Absorbent Dike AlertPersonnel->ConfineSpill Absorb Absorb Remaining Liquid ConfineSpill->Absorb Collect Collect Contaminated Material Absorb->Collect Package Package in Labeled Waste Container Collect->Package Decontaminate Decontaminate Area Package->Decontaminate Report Report to EHS/Supervisor Decontaminate->Report

Caption: Workflow for minor chemical spill response.

Waste Minimization and Recycling

The most effective waste management strategy is to minimize its generation.[10]

Waste Minimization Strategies:

  • Source Reduction: Order only the quantity of this compound required for your experiments.[11]

  • Process Modification: Reduce the scale of experiments to decrease the volume of waste produced.[9][11]

  • Substitution: Where possible, substitute this compound with a less hazardous chemical.[11]

Chlorinated solvents are often recyclable.[17] Consult with your EHS department or waste disposal vendor about recycling options, which can be both environmentally and economically beneficial.[6][17]

Logical Flow of Disposal Decision-Making

Start Waste Generated IsHazardous Is Waste Hazardous? Start->IsHazardous IsSharps Is it Sharps Waste? IsHazardous->IsSharps Yes NonHazardousTrash Dispose in Non-Hazardous Trash IsHazardous->NonHazardousTrash No IsLiquid Is it Liquid Waste? IsSharps->IsLiquid No SharpsContainer Dispose in Biohazard Sharps Container IsSharps->SharpsContainer Yes SolidWaste Collect in Labeled Solid Chemical Waste Container IsLiquid->SolidWaste No LiquidWaste Collect in Labeled Liquid Chemical Waste Container IsLiquid->LiquidWaste Yes EHS_Pickup Arrange for EHS Pickup SharpsContainer->EHS_Pickup SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup

Caption: Decision tree for laboratory waste segregation.

References

Essential Safety and Logistics for Handling Pat-505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Pat-505, a potent and selective autotaxin inhibitor for research purposes. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

Given that this compound is a potent bioactive small molecule, stringent PPE protocols are mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.

Operation Required PPE Specifications & Best Practices
Weighing & Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Chemical Splash Goggles- N95 Respirator- Handle in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weigh boats.- Change gloves immediately if contaminated.
Solution Preparation & Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Chemical Splash Goggles- Face Shield (if splash risk is high)- Prepare solutions in a chemical fume hood.- Use luer-lock syringes to prevent needle dislodgement.- Clearly label all solutions with the compound name, concentration, solvent, and date.
General Laboratory Use - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- Always wear basic PPE when in the vicinity of this compound handling.- Do not wear laboratory coats or gloves outside of the designated lab area.
II. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below for quick reference.

Property Value
Chemical Formula C₂₃H₁₈ClF₂N₃O₂S
Molecular Weight 473.93 g/mol
Appearance Crystalline solid
Storage (Solid) -20°C for long-term storage
Storage (In solution) Aliquot and store at -80°C to minimize freeze-thaw cycles

Experimental Protocols & Workflows

A. Standard Operating Procedure for Handling this compound

The following workflow outlines the standard procedure for safely handling this compound from receipt to storage.

cluster_receiving Receiving cluster_preparation Preparation cluster_storage Storage receive Receive Shipment inspect Inspect for Damage receive->inspect log Log in Inventory inspect->log don_ppe Don Appropriate PPE log->don_ppe Proceed to Preparation weigh Weigh in Fume Hood don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot label_vials Label Vials Clearly aliquot->label_vials Proceed to Storage store Store at -80°C label_vials->store update_inventory Update Inventory store->update_inventory

Caption: Workflow for receiving, preparing, and storing this compound.

B. Emergency Response Protocol

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

cluster_emergency Emergency Event cluster_response Immediate Response cluster_medical Medical Attention cluster_cleanup Spill Cleanup (Trained Personnel Only) spill_exposure Spill or Exposure Occurs evacuate Evacuate Immediate Area spill_exposure->evacuate remove_ppe Remove Contaminated PPE spill_exposure->remove_ppe If Exposed alert Alert Supervisor & Safety Officer evacuate->alert sds Consult SDS (if available) alert->sds don_ppe_clean Don Appropriate PPE alert->don_ppe_clean If Spill wash Wash Affected Area (15 min) remove_ppe->wash seek_medical Seek Immediate Medical Attention wash->seek_medical provide_info Provide Compound Information seek_medical->provide_info contain Contain the Spill don_ppe_clean->contain absorb Use Absorbent Material contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pat-505
Reactant of Route 2
Pat-505

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.